3-(3-(Benzyloxy)phenyl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOWGZEBJKDCT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid from 3-hydroxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(3-(benzyloxy)phenyl)acrylic acid, a valuable intermediate in organic synthesis and drug development, starting from 3-hydroxybenzaldehyde. This document details two primary synthetic routes, complete with step-by-step experimental protocols, tabulated quantitative data for key reaction parameters, and visual diagrams of the chemical transformations and experimental workflows. The methodologies are compiled from established chemical literature to ensure reproducibility and reliability for research and development applications.
Introduction
This compound is a derivative of cinnamic acid featuring a benzyl-protected hydroxyl group. This structural motif makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of the acrylic acid moiety and the protected phenol allows for sequential and selective chemical modifications. This guide focuses on the most practical and efficient methods for its preparation from the readily available starting material, 3-hydroxybenzaldehyde.
Overview of Synthetic Pathways
The synthesis of the target compound from 3-hydroxybenzaldehyde can be achieved via two primary routes, which differ in the sequence of the key chemical transformations: a protection step (Williamson Ether Synthesis) and a carbon-carbon bond-forming step (condensation).
-
Route A: Protection-First Approach. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is first protected with a benzyl group, followed by the formation of the acrylic acid side chain via a condensation reaction.
-
Route B: Condensation-First Approach. 3-hydroxybenzaldehyde first undergoes a condensation reaction to form 3-(3-hydroxyphenyl)acrylic acid, which is subsequently benzylated to yield the final product.[1]
The following diagram illustrates these two logical pathways.
References
3-(3-(benzyloxy)phenyl)acrylic acid chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties and Structure
This compound, also known as 3-benzyloxycinnamic acid, is a carboxylic acid derivative.[1] Its structure features a phenyl ring substituted with a benzyloxy group at the meta position, attached to an acrylic acid moiety.[2] The presence of the acrylic acid group suggests the potential for this molecule to undergo addition reactions and polymerization. The common isomer is the (E)-isomer, where the substituents on the double bond are on opposite sides.[2]
Chemical Structure Identifiers
The chemical structure of (E)-3-(3-(benzyloxy)phenyl)acrylic acid can be represented by the following identifiers:
-
IUPAC Name : (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid[2]
-
SMILES : C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O[1]
-
InChI : InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+[2]
-
InChIKey : OFMOWGZEBJKDCT-MDZDMXLPSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 122024-75-3 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| logP | 3.3634 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 5 | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the vinyl protons of the acrylic acid moiety, aromatic protons from both the phenyl and benzyl groups, a singlet for the methylene protons of the benzyl group, and a broad singlet for the carboxylic acid proton. The coupling constant between the vinyl protons would be indicative of the (E)-isomer.
-
¹³C NMR: Carbon signals for the carboxylic acid, the double bond carbons, aromatic carbons, and the methylene carbon of the benzyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=C stretching of the double bond and aromatic rings, and C-O stretching of the ether linkage. The IR spectrum of acrylic acid shows a characteristic broad O-H stretching envelope from approximately 3800 to 2000 cm⁻¹ and a strong C=O stretch.[4]
Experimental Protocols: Synthesis
The most common method for the synthesis of this compound is through the benzylation of 3-(3-hydroxyphenyl)acrylic acid via a Williamson ether synthesis.
Materials and Reagents
-
3-(3-hydroxyphenyl)acrylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Synthesis Procedure
-
Reaction Setup : To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Benzylation : Add benzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction : Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield pure this compound.
Potential Biological Activity
While specific biological activities for this compound are not extensively documented, research on structurally related compounds provides insights into its potential therapeutic applications.
AMPK Activation
Derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK).[5] AMPK is a key regulator of cellular energy homeostasis.[6] Activation of AMPK has been shown to reduce lipid accumulation, suggesting that compounds with this mechanism of action could be potential therapeutic candidates for non-alcoholic fatty liver disease (NAFLD).[5] Given the structural similarity, this compound may warrant investigation for similar activities.
STAT3 Signaling Pathway Inhibition
Benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway.[7] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, and its abnormal activation is implicated in the development and progression of several human cancers.[8][9] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10] The benzyloxyphenyl moiety in this compound makes it a candidate for investigation as a potential STAT3 inhibitor.
Conclusion
This compound is a versatile chemical compound with a well-defined structure and established synthesis protocols. While specific biological data for this exact molecule is limited, the activities of structurally related compounds suggest potential applications in metabolic disorders and oncology. Further research is warranted to fully elucidate its spectroscopic properties and explore its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4- (benzyloxy) Phenyl]Acrylic Acid CAS 6272-45-3 for Organic Synthesis Intermediate - 3-[4- (benzyloxy) Phenyl]Acrylic Acid and 4-Benzyloxycinnamic Acid [megawidechem.en.made-in-china.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Activation of 5'-AMP-activated kinase is mediated through c-Src and phosphoinositide 3-kinase activity during hypoxia-reoxygenation of bovine aortic endothelial cells. Role of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(3-Furyl)acrylic acid [webbook.nist.gov]
- 8. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(3-(benzyloxy)phenyl)acrylic acid
This technical guide provides a comprehensive overview of (E)-3-(3-(benzyloxy)phenyl)acrylic acid, including its chemical identifiers, synthesis protocols, and a review of the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identification
(E)-3-(3-(benzyloxy)phenyl)acrylic acid is a derivative of cinnamic acid, characterized by a benzyloxy group at the meta-position of the phenyl ring.
| Identifier | Value |
| Common Name | (E)-3-(3-(benzyloxy)phenyl)acrylic acid |
| IUPAC Name | (E)-3-(3-(phenylmethoxy)phenyl)prop-2-enoic acid[1] |
| CAS Number | 138835-16-2[2], 122024-75-3[3] |
| Molecular Formula | C₁₆H₁₄O₃[1] |
| Molecular Weight | 254.28 g/mol [1] |
| Synonyms | 3-(3-(Benzyloxy)phenyl)acrylic acid, (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid, 3-Benzyloxycinnamic acid[1][3] |
Experimental Protocols
Synthesis of (E)-3-(3-(benzyloxy)phenyl)acrylic acid
A common synthetic route to (E)-3-(3-(benzyloxy)phenyl)acrylic acid involves the benzylation of the hydroxyl group of a precursor, such as 3-(3-hydroxyphenyl)acrylic acid.[4]
Step 1: Benzylation
-
Dissolve 3-(3-hydroxyphenyl)acrylic acid (1.0 equivalent) in acetone.
-
Add potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the resulting residue between water and ethyl acetate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure (E)-3-(3-(benzyloxy)phenyl)acrylic acid.[4]
Biological Activity of Structurally Related Compounds
While specific biological data for (E)-3-(3-(benzyloxy)phenyl)acrylic acid is not extensively documented in publicly available literature, research on structurally similar trans-3-aryl acrylic acids and their derivatives has revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound.
| Compound Class | Biological Activity | Potential Application |
| (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives | AMPK activators, reduce lipid accumulation[5] | Non-alcoholic fatty liver disease (NAFLD)[5] |
| trans-3-aryl acrylic acids | Antiviral activity against Tobacco Mosaic Virus (TMV)[6] | Agrochemicals[6] |
| Hydroxycinnamic acid esters | Antioxidant, anti-inflammatory, inhibitors of cell proliferation enzymes[6] | Various therapeutic areas |
| Ferulic acid, o-coumaric acid | Antimicrobial activity against soil-borne bacteria and fungi[6] | Agrochemicals, food preservation |
| trans-Cinnamic acid derivatives | Antitumor activities[6] | Oncology |
Potential Signaling Pathway Involvement
Derivatives of the structurally related ferulic acid have been shown to exert their effects on lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activation of AMPK leads to the downregulation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis.[5] This suggests that (E)-3-(3-(benzyloxy)phenyl)acrylic acid and its analogs may also interact with this or similar metabolic signaling pathways.
Conclusion
(E)-3-(3-(benzyloxy)phenyl)acrylic acid is a readily synthesizable organic compound. While direct biological data is limited, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties, particularly in the areas of metabolic disorders and as an antiviral agent. Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this compound.
References
- 1. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 138835-16-2|(E)-3-(3-(Benzyloxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical and physical properties of 3-(3-(benzyloxy)phenyl)acrylic acid, a compound of interest in various research and development applications.
Chemical Identity and Properties
This compound, also known by synonyms such as 3-BENZYLOXYCINNAMIC ACID, is an organic compound with the chemical formula C16H14O3.[1][2] Its structure consists of a phenylacrylic acid moiety substituted with a benzyloxy group at the meta-position of the phenyl ring.
Quantitative Molecular Data
The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C16H14O3 | PubChem[1], ChemScene[2] |
| Molecular Weight | 254.28 g/mol | PubChem[1], ChemScene[2] |
| Alternate Molecular Weight | 254.2806 g/mol | CP Lab Safety[3] |
| Alternate Molecular Weight | 254.288 g/mol | Sigma-Aldrich |
| CAS Number | 122024-75-3 | ChemScene[2] |
| Alternate CAS Number | 138835-16-2 | Sigma-Aldrich, BLDpharm[4] |
Structural Representation
To elucidate the relationships between the core functional groups of this compound, a logical diagram is provided below. This visualization outlines the key structural components: the acrylic acid, the central phenyl ring, and the benzyloxy substituent.
Caption: Logical relationship of functional groups in this compound.
References
Spectral Analysis of 3-(3-(benzyloxy)phenyl)acrylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3-(3-(benzyloxy)phenyl)acrylic acid, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | d, J = 16.0 Hz | 1H | Ar-CH= |
| 7.47 - 7.32 | m | 7H | Ar-H (benzylic and phenyl) |
| 7.18 - 7.15 | m | 2H | Ar-H (phenyl) |
| 6.45 | d, J = 16.0 Hz | 1H | =CH-COOH |
| 5.11 | s | 2H | O-CH₂-Ph |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 171.50 | C=O |
| 159.20 | C-O (phenyl) |
| 144.90 | Ar-CH= |
| 136.40 | C (benzylic) |
| 135.90 | C (phenyl) |
| 129.98 | CH (aromatic) |
| 128.60 | CH (aromatic) |
| 128.10 | CH (aromatic) |
| 127.50 | CH (aromatic) |
| 122.50 | CH (aromatic) |
| 117.82 | =CH-COOH |
| 116.00 | CH (aromatic) |
| 70.10 | O-CH₂-Ph |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 3060-3030 | Medium | C-H stretch (aromatic and vinylic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1710-1680 | Strong | C=O stretch (conjugated carboxylic acid) |
| 1630-1600 | Medium | C=C stretch (alkene and aromatic) |
| 1585-1450 | Medium to Strong | C=C stretch (aromatic) |
| 1420-1380 | Medium | O-H bend (in-plane) |
| 1300-1200 | Strong | C-O stretch (carboxylic acid) |
| 1250-1000 | Strong | C-O stretch (ether) |
| 980 | Strong | =C-H bend (out-of-plane, trans) |
| 780-740 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 254 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M - C₇H₇O]⁺ |
| 147 | Moderate | [M - C₇H₇O - O]⁺ or [C₉H₇O₂]⁺ |
| 135 | Low | [C₉H₇O]⁺ |
| 115 | Low | [C₉H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was predicted based on characteristic group frequencies. For experimental acquisition, the solid sample would be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1][2]
Mass Spectrometry (MS)
The mass spectrum was predicted based on common fragmentation patterns. For experimental analysis, the sample would be introduced into a mass spectrometer, typically using an electron ionization (EI) source. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound.[3] A prominent peak at m/z 91 is anticipated due to the formation of the stable tropylium ion from the benzyl group.[4]
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectral analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for the spectral analysis of this compound.
References
Solubility Profile of 3-(3-(benzyloxy)phenyl)acrylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-(benzyloxy)phenyl)acrylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on the known properties of structurally analogous compounds, namely cinnamic acid and its derivatives. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, which can be readily implemented in a laboratory setting. A logical workflow for this experimental process is also presented in a graphical format to facilitate understanding and execution.
Introduction
This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid that serves as a precursor in the biosynthesis of numerous natural products. The presence of a bulky, non-polar benzyloxy group and a polar carboxylic acid function imparts an amphiphilic character to the molecule, which dictates its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development in the pharmaceutical and chemical industries. This guide aims to provide a foundational understanding of its solubility profile and the experimental means to quantify it.
Expected Solubility of this compound
Based on these analogs, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the large, non-polar benzyloxy and phenyl groups suggests that it will be more soluble in non-polar and moderately polar organic solvents. The carboxylic acid group will contribute to its solubility in polar, protic solvents through hydrogen bonding.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Alcohols | |||
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |
| Ketones | |||
| Acetone | Polar Aprotic | High | The polar carbonyl group can interact with the solute. |
| Ethers | |||
| Diethyl Ether | Non-polar | Moderate to High | The non-polar character aligns with the benzyloxy and phenyl groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | A good general solvent for a wide range of organic compounds. |
| Halogenated Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving a variety of organic compounds. |
| Chloroform | Polar Aprotic | High | Similar to dichloromethane in its solvent properties. |
| Esters | |||
| Ethyl Acetate | Moderately Polar | High | Balances polar and non-polar characteristics. |
| Amides | |||
| Dimethylformamide (DMF) | Polar Aprotic | Very High | A strong polar aprotic solvent capable of dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent for a wide range of solutes. |
| Hydrocarbons | |||
| Hexane | Non-polar | Low to Moderate | The non-polar nature of hexane may not sufficiently solvate the polar carboxylic acid group. |
| Toluene | Non-polar | Moderate | The aromatic nature of toluene can interact with the phenyl rings of the solute. |
| Water | |||
| Water | Polar Protic | Low | The large non-polar benzyloxy and phenyl groups are expected to dominate, leading to poor aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.[2]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial containing the dried residue.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass or concentration and the volume of the solvent.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A workflow diagram illustrating the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently well-documented, a strong qualitative understanding can be derived from its structural similarity to other cinnamic acid derivatives. It is anticipated to be highly soluble in a variety of polar aprotic and protic organic solvents and less soluble in non-polar hydrocarbon solvents and water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.
References
Potential Applications of Benzyloxy Substituted Acrylic Acids in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxy substituted acrylic acids and their derivatives represent a versatile class of organic compounds that have garnered significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science. The presence of the benzyloxy group, a benzyl ether moiety, imparts unique physicochemical properties to the acrylic acid backbone, influencing factors such as lipophilicity, steric hindrance, and potential for specific biological interactions. This benzyloxyphenyl pharmacophore has been identified as a key structural unit in compounds targeting voltage-gated sodium channels, highlighting its potential in the development of novel therapeutics[1].
This technical guide provides an in-depth exploration of the synthesis, potential applications, and experimental evaluation of benzyloxy substituted acrylic acids. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery, organic synthesis, and the development of new functional materials. The guide will delve into detailed experimental protocols, present quantitative data in a clear and comparative format, and utilize visualizations to illustrate key concepts and workflows.
Chapter 1: Synthesis of Benzyloxy Substituted Phenylcyanoacrylates via Knoevenagel Condensation
The Knoevenagel condensation is a highly efficient and widely used method for the synthesis of α,β-unsaturated compounds, including benzyloxy substituted phenylcyanoacrylates. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a malonic acid derivative, in the presence of a basic catalyst.
Overview of the Knoevenagel Condensation
The reaction typically proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product. The choice of catalyst, often a weak base like piperidine or an ammonium salt, is crucial for the reaction's success.
Experimental Protocol: Synthesis of 2-Methoxyethyl 2-cyano-3-(4-(benzyloxy)phenyl)acrylate
This protocol details the synthesis of a representative benzyloxy substituted phenylcyanoacrylate using the Knoevenagel condensation.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
2-Methoxyethyl cyanoacetate
-
Piperidine (catalyst)
-
Isopropanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
In a 20 mL vial equipped with a magnetic stir bar, mix equimolar amounts of 4-(benzyloxy)benzaldehyde and 2-methoxyethyl cyanoacetate.
-
Add a few drops of piperidine to the mixture with continuous stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product is isolated by filtration.
-
The crude product is then purified by recrystallization from 2-propanol to yield the final product.
-
The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid and should be handled with care.
Tabulated Synthesis Data
The following table summarizes the synthesis of various benzyloxy substituted phenylcyanoacrylates via the Knoevenagel condensation, highlighting the versatility of this method.
| Benzaldehyde Reactant | Cyanoacetate Reactant | Catalyst | Solvent | Yield (%) | Reference |
| 2-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | 82 | [2] |
| 3-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | - | [2] |
| 4-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | - | [2] |
| 2-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |
| 3-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |
| 4-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |
| 2-(Benzyloxy)benzaldehyde | tert-Butyl cyanoacetate | Piperidine | - | - | [4] |
| 3-(Benzyloxy)benzaldehyde | tert-Butyl cyanoacetate | Piperidine | - | - | [4] |
Visualization: Knoevenagel Condensation Workflow
Caption: General workflow for the synthesis of benzyloxy substituted phenylcyanoacrylates.
Chapter 2: Application in Cancer Research: Precursors to ROS1 Kinase Inhibitors
The proto-oncogene ROS1 encodes a receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell growth, differentiation, and survival[5][6]. Chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC)[6][7]. Consequently, ROS1 has emerged as a significant therapeutic target in oncology.
The Role of ROS1 in Cancer
Aberrant ROS1 fusion proteins activate several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways[6][8][9]. This uncontrolled signaling promotes cell proliferation, survival, and migration, contributing to tumor growth and metastasis.
Benzyloxy Substituted Acrylic Acids as Pharmacophores
Derivatives of benzyloxy substituted acrylic acids, such as 4-benzyloxy ethyl phenylcyanoacrylate, have been reported as key intermediates in the preparation of substituted pyrazolopyrazine and pyrazolodiazepine derivatives that act as ROS1 inhibitors[2]. The benzyloxy-phenyl-acrylate scaffold serves as a crucial pharmacophore that can be further modified to optimize binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its activity.
Signaling Pathway Diagram: ROS1 in Cancer
Caption: Simplified ROS1 signaling pathway in cancer.
Quantitative Data: Efficacy of ROS1 Inhibitors
| Compound | Target(s) | IC50 (ROS1) | Clinical Status |
| Crizotinib | ALK, ROS1, MET | Not specified | Approved |
| Entrectinib | TRK, ROS1, ALK | Not specified | Approved |
| Ceritinib | ALK, ROS1 | Not specified | Approved |
Chapter 3: Antimicrobial Applications of Benzyloxy Substituted Acrylic Acid Derivatives
The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Acrylic acid derivatives have been explored for their potential antimicrobial properties, and the incorporation of a benzyloxy group can modulate their biological activity.
Introduction to Antimicrobial Properties
The antimicrobial activity of organic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid or protein synthesis. The lipophilic nature of the benzyloxy group may enhance the ability of these compounds to penetrate bacterial cell walls.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Synthesized benzyloxy substituted acrylic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Tabulated Antimicrobial Activity Data
The following table presents representative MIC values for benzyl derivatives against various microorganisms, illustrating the potential antimicrobial activity of compounds containing a benzyl moiety.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Benzyl bromide 1a | Streptococcus pyogenes | 2 | [3] |
| Benzyl bromide 1a | Staphylococcus aureus | 1 | [3] |
| Benzyl bromide 1c | Streptococcus pyogenes | 0.5 | [3] |
| Benzyl bromide 1c | Staphylococcus aureus | 4 | [3] |
| Benzyl bromide 1a | Candida albicans | 0.25 | [3] |
| Benzyl bromide 1c | Candida krusei | 0.5 | [3] |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Chapter 4: The Drug Discovery and Development Pathway
The journey of a novel bioactive compound from initial discovery to a marketed drug is a long, complex, and resource-intensive process. Benzyloxy substituted acrylic acids and their derivatives, as versatile chemical scaffolds, can play a role in the early stages of this pipeline.
From Hit to Lead: The Journey of a Bioactive Compound
The drug discovery process typically begins with the identification of "hits," which are compounds that show desired biological activity in a primary screen. These hits then undergo a process of "hit-to-lead" optimization, where medicinal chemists synthesize and test a series of analogues to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound. This lead compound then undergoes further preclinical and clinical development.
Visualization: Drug Discovery and Development Pipeline
Caption: A simplified representation of the drug discovery and development pipeline.
Conclusion
Benzyloxy substituted acrylic acids are valuable building blocks in synthetic and medicinal chemistry. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse libraries of compounds for biological screening. The potential of their derivatives to act as inhibitors of key therapeutic targets, such as ROS1 kinase, and their prospective antimicrobial properties underscore their importance in drug discovery research. This guide has provided a foundational understanding of their synthesis, potential applications, and the experimental workflows involved in their evaluation. Further exploration of this chemical space is warranted and holds promise for the development of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. bhu.ac.in [bhu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Substituted Cinnamic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of substituted cinnamic acid derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential, experimental validation, and underlying molecular mechanisms.
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities.[1][2][3] These compounds, found abundantly in various plants, fruits, and vegetables, possess a versatile chemical scaffold that allows for a wide range of structural modifications, leading to the generation of novel molecules with enhanced potency and selectivity.[4][5][6] This technical guide provides a detailed examination of the significant pharmacological properties of substituted cinnamic acid derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The guide summarizes key quantitative data, presents detailed experimental protocols for activity assessment, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted cinnamic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][6][7] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in tumorigenesis.[7][8][9]
Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted cinnamic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These values are commonly determined using the MTT assay. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid-Quinolone Hybrid (5a) | HCT-116 (Colon) | 1.89 | [9] |
| Cinnamic Acid Sulfonamide (56a) | MCF-7 (Breast) | 0.17 | [10] |
| Cinnamic Acid-Based Hybrid (4) | MCF-7 (Breast) | 3.26 | [11] |
| Cinnamic Acid-Based Hybrid (4) | HL60 (Leukemia) | 8.09 | [11] |
| Cinnamic Acid-Based Hybrid (4) | A549 (Lung) | 9.34 | [11] |
| Methyl-substituted Cinnamide (5) | A-549 (Lung) | 10.36 | [12] |
| Methyl-substituted Cinnamide (1) | A-549 (Lung) | 11.38 | [12] |
| Methyl-substituted Cinnamide (9) | A-549 (Lung) | 11.06 | [12] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c, 16d, 17a, 17d) | Various | < 10 µg/mL | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][6][14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the medium and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined from a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[14][16] Cinnamic acid and its derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them attractive candidates for the development of novel anti-infective therapies.[4][8][17][18][19] Their mechanisms of action often involve disruption of the microbial cell membrane, inhibition of essential enzymes, and prevention of biofilm formation.[3]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of cinnamic acid derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][20][21]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-Coumaric acid | Acinetobacter baumannii (COLR-Ab5) | 128 | [22] |
| p-Coumaric acid | Acinetobacter baumannii (other COLR isolates) | 256 | [22] |
| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab3) | 128 | [22] |
| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab3, COLR-Ab4) | 256 | [22] |
| Ferulic acid | Acinetobacter baumannii (COLR-Ab4) | 512 | [22] |
| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab1, COLR-Ab2) | 512 | [22] |
| Ferulic acid | Acinetobacter baumannii (other COLR isolates) | 1024 | [22] |
| Caffeic acid | Gram-positive species | >512 | [19] |
| o-Coumaric acid | Gram-positive species | >512 | [19] |
| Butyl cinnamate | Various fungi | 626.62 µM | [4] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][2][16][20]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[1][20]
-
Prepare Antimicrobial Stock Solution: Dissolve the cinnamic acid derivative in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[18][23] Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals and modulating cellular antioxidant defense systems.[1][23][24][25]
Quantitative Antioxidant Activity Data
The antioxidant capacity of cinnamic acid derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values. A lower IC50 value signifies stronger antioxidant activity.
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Vitamin C (Standard) | 0.12 | [26] |
| Acetylated Cinnamic Acid Derivative | 0.16 | [26] |
| Cinnamic Acid | 0.18 | [26] |
| Cinnamic Acid-Based Antimicrobials (16f) | 310.50 ± 0.73 | [13] |
| Cinnamic Acid-Based Antimicrobials (17d) | 574.41 ± 1.34 | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method for assessing the antioxidant potential of chemical compounds.[5][7][17][27][28][29]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[5]
-
Prepare DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare Sample Solutions: Prepare various concentrations of the cinnamic acid derivative in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH working solution. A blank containing only the solvent and DPPH should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the development of various diseases. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and signaling pathways.[3][20][22][30][31][32][33][34]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of cinnamic acid derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The results are typically presented as IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Phenolic Cinnamic Acid Derivative (23) | COX-2 | 1.09 ± 0.09 | [32][34] |
| Phenolic Cinnamic Acid Derivative (10) | COX-2 | 2.4 ± 0.6 | [32][34] |
| Phenolic Cinnamic Acid Derivative (9) | COX-2 | 3.0 ± 0.3 | [32][34] |
| Cinnamic Acid Derivative (3i) | LOX | 7.4 | [35] |
| Pyrrole-Cinnamic Hybrid (5) | COX-2 | 0.55 | [33] |
| Pyrrole-Cinnamic Hybrid (8) | COX-2 | 6 | [33] |
| Pyrrole-Cinnamic Hybrid (6) | COX-2 | 7.0 | [33] |
| Pyrrole-Cinnamic Hybrid (7) | COX-2 | 7.2 | [33] |
Experimental Protocol: COX/LOX Inhibition Assay
In vitro enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of COX-1, COX-2, and LOX enzymes.
Principle: These assays typically measure the production of prostaglandins (by COX) or leukotrienes (by LOX) from their substrate, arachidonic acid. The inhibitory effect of the test compound is determined by quantifying the reduction in product formation.
Procedure (General):
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean LOX) and its substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the cinnamic acid derivative or a known inhibitor (e.g., ibuprofen, celecoxib, NDGA) for a specific time.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Stop Reaction and Quantify Product: After a defined incubation period, stop the reaction and quantify the amount of product formed using methods such as spectrophotometry, fluorometry, or enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.
Modulation of Key Signaling Pathways
The diverse biological activities of substituted cinnamic acid derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and antioxidant responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity.[31][36] Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][36] This inhibition is often achieved by preventing the degradation of IκB, the inhibitory protein of NF-κB.[36]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[18][23][36][37][38] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[37][38] Several cinnamic acid derivatives have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress.[18][23][36][37]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[39][40][41] Dysregulation of the MAPK pathway is frequently observed in cancer. Certain cinnamic acid derivatives have been found to inhibit the MAPK pathway, particularly the ERK and p38 MAPK branches, contributing to their anticancer and anti-inflammatory effects.[31][40][41]
Conclusion and Future Directions
Substituted cinnamic acid derivatives represent a versatile and promising class of bioactive compounds with significant potential for the development of novel therapeutics. Their well-documented anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive scaffolds for drug design and discovery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of these remarkable natural products. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their efficacy and safety in various disease models. The continued investigation of cinnamic acid derivatives holds great promise for the development of next-generation drugs to address unmet medical needs.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. biomedres.us [biomedres.us]
- 27. acmeresearchlabs.in [acmeresearchlabs.in]
- 28. thieme-connect.com [thieme-connect.com]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Trolox, Ferulic, Sinapic, and Cinnamic Acid Derivatives of Proline and GABA with Antioxidant and/or Anti-Inflammatory Properties [mdpi.com]
- 31. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]
- 40. news-medical.net [news-medical.net]
- 41. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of cinnamic acid analogues
An In-depth Technical Guide to the Structure-Activity Relationship of Cinnamic Acid Analogues
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid is a naturally occurring organic acid found in a variety of plants.[1] Its simple chemical structure, consisting of a phenyl group attached to an acrylic acid moiety, serves as a versatile scaffold in medicinal chemistry.[2] Cinnamic acid and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, making them promising candidates for drug development.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cinnamic acid analogues, summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Core Structure and Reactive Sites
The therapeutic potential of cinnamic acid derivatives is largely due to the versatility of its 3-phenyl acrylic acid structure. This scaffold offers three primary sites for chemical modification:
-
The Phenyl Ring: Substitutions on the aromatic ring significantly influence the molecule's activity. The nature, number, and position of substituents like hydroxyl (-OH), methoxy (-OCH3), and halogen groups can alter the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological efficacy.[2][3]
-
The Carboxylic Acid Group: The carboxylic acid functionality can be modified into esters, amides, or hydrazides, which often enhances biological activity and reduces the side effects associated with a free carboxyl group.[2][4]
-
The α,β-Unsaturated System: The double bond in the acrylic acid side chain is crucial for the molecule's reactivity and planarity.[2][5]
Caption: Core structure of cinnamic acid and its main reactive sites.
Structure-Activity Relationship (SAR) for Key Biological Activities
Antimicrobial Activity
Cinnamic acid and its analogues are known to possess significant activity against a wide range of bacteria and fungi.[1][6] Their primary mechanism of action often involves the disruption of bacterial cell membrane integrity.[7][8]
Key SAR Findings:
-
Isomerism: The geometry of the double bond plays a critical role. For instance, cis-cinnamic acid has been shown to be approximately 120 times more potent against Mycobacterium tuberculosis than its more stable trans-isomer.[9]
-
Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances antimicrobial activity.[3] For example, compound 20, with a carboxylic acid at the para position, exhibited potent anti-tuberculosis (anti-TB) activity.[3] Conversely, electron-donating groups like methoxy substituents can negatively affect antimicrobial potency.[3][8]
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can influence activity. Butyl cinnamate was found to be a potent antifungal agent against several Candida and Aspergillus strains.[10]
-
Lipophilicity: Increased lipophilicity, often achieved by adding methoxy groups, can sometimes lead to decreased antimicrobial activity, suggesting that a balance between lipophilicity and hydrophilicity is necessary for effective cell membrane interaction.[8]
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Analogues against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| trans-Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 40 - 100 | [9] |
| cis-Cinnamic Acid | Mycobacterium tuberculosis (MDR strain) | 2.5 (MBC) | [9] |
| trans-Cinnamic Acid | Mycobacterium tuberculosis (MDR strain) | 300 (MBC) | [9] |
| Butyl Cinnamate (6) | Candida albicans (ATCC-76485) | 626.62 µM | [10] |
| Compound 20 (p-COOH) | Mycobacterium tuberculosis H37Ra | 0.045 | [3] |
| Compound 23 (p-Cl) | Mycobacterium tuberculosis H37Ra | 0.56 | [3] |
| Compound 16 (p-F) | Mycobacterium tuberculosis H37Ra | 2.35 | [3] |
| Cinnamic Acid | Mycobacterium tuberculosis | 250–675 µM |[8] |
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms like the inhibition of matrix metalloproteinases (MMPs) or the induction of apoptosis.[2][11][12]
Key SAR Findings:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl ring are critical. Compounds with two hydroxyl groups at the R1 and R2 positions of the benzene ring tend to show the highest cytotoxicity against oral squamous cell carcinoma (OSCC) cell lines.[13] Replacing a hydroxyl group with a methoxy group generally reduces cytotoxic activity.[13]
-
Hydroxamate Group: Introducing a hydroxamate group on the aromatic ring can enhance anticancer activity by enabling interaction with zinc ions in the active site of enzymes like MMP-9.[11]
-
Esterification: Ester derivatives of some hydroxycinnamic acids, such as caffeic acid, have shown stronger biological activity compared to the parent acids.[5]
-
Tumor Specificity: Certain analogues, particularly those with multiple hydroxyl groups, exhibit high tumor specificity, meaning they are more cytotoxic to cancer cells than to normal cells.[13]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Cinnamic Acid Analogues against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | A-549 (Lung) | 10.36 | [11] |
| Colchicine (Control) | A-549 (Lung) | 6.32 | [11] |
| Compound[5] | OSCC (Oral) | 8.5 | [13] |
| Compound[11] | OSCC (Oral) | 23.5 | [13] |
| Compound[14] | OSCC (Oral) | 25.1 | [13] |
| Compound 4ii | Multiple Cell Lines | Potent LOX inhibitor | [12][15] |
| Chimeric Cinnamate Chalcone B | MCF-7 (Breast) | 14.86 |[16] |
Antioxidant Activity
Many cinnamic acid derivatives, especially those with phenolic hydroxyl groups, are potent antioxidants that can scavenge free radicals.[1][12]
Key SAR Findings:
-
Hydroxyl Groups: The antioxidant capacity is strongly dependent on the number and position of hydroxyl groups on the phenyl ring.[5] An ortho-dihydroxy (catechol) group is of significant importance for high antioxidant activity.[5]
-
Unsaturated Side Chain: The presence of the unsaturated double bond in the acrylic acid side chain is vital for antioxidant activity.[5]
-
Esterification: The effect of esterification on antioxidant activity depends on the specific cinnamic acid and the ester group. For instance, ester derivatives of caffeic acid have shown potent activity in preventing lipid peroxidation.[5]
-
Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, as seen in derivatives like ferulic and sinapic acids.[17]
Table 3: Antioxidant Activity of Selected Cinnamic Acid Derivatives
| Compound/Derivative | Assay | Activity/Potency | Reference |
|---|---|---|---|
| Caffeic Acid Esters | AAPH-induced lipid peroxidation | Stronger activity than parent acid | [5] |
| Caffeic or Sinapic Acid AVAs | Lipoxygenase inhibition | Significant inhibition (60–90%) | [18] |
| p-Coumaric or Ferulic Acid AVAs | Lipoxygenase inhibition | Low or no inhibition | [18] |
| Compound 3i | Lipoxygenase inhibition | IC50 = 7.4 µM | [17] |
| Sinapic Acid Derivative | DPPH Assay | Greatest antioxidant activity among tested esters |[19] |
Anti-inflammatory Activity
Cinnamic acid analogues can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like lipoxygenase (LOX).[14][17][18]
Key SAR Findings:
-
Carboxylic Acid Modification: Masking the free carboxyl group by converting it into an amide can be a successful strategy to develop potent anti-inflammatory agents with potentially fewer side effects.[4][20]
-
Symmetrical Structures: Symmetrical derivatives, inspired by the structure of curcumin, have shown remarkable inhibitory activity against pro-inflammatory cytokines like IL-6 and TNF-α.[14]
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring influences the inhibition of enzymes like lipoxygenase. Phenyl-substituted acids generally show better inhibitory activity against soybean LOX.[12] A hydroxyl group at position 4 and a bromine substituent can also enhance anti-inflammatory activity.[17]
Table 4: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Target/Assay | Result | Reference |
|---|---|---|---|
| Compound 6h | IL-6 and TNF-α inhibition (in vitro) | 85.9% and 65.7% inhibition, respectively | [14] |
| 3,4-dioxomethylene cinnamic acid | Egg albumin-induced paw oedema (in vivo) | 60.8% inhibition (significant) | [21] |
| Compound 3b | Inhibition of albumin denaturation (in vitro) | Significantly potent | [20] |
| Compound 4ii | Soybean LOX inhibition | Most potent inhibitor in the series | [12] |
| Compound 3i | Soybean LOX inhibition | IC50 = 7.4 µM |[17] |
Modulation of Signaling Pathways
Cinnamic acid derivatives can modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.
-
MAPK Pathway: Some analogues have been shown to directly bind to components of the mitogen-activated protein kinase (MAPK) signaling pathway, suppressing downstream signaling and blocking neuroinflammatory progression.[22] The cell wall integrity MAPK pathway is also a target for some antifungal cinnamic acid derivatives.[23]
-
NF-κB Pathway: The anti-inflammatory effects of certain derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[24]
Caption: Inhibition of the MAPK signaling cascade by cinnamic acid analogues.
Experimental Protocols
This section details standardized protocols for evaluating the biological properties of cinnamic acid derivatives.
General Workflow for Antimicrobial Evaluation
A structured workflow is essential for the systematic evaluation of new antimicrobial agents.
Caption: General experimental workflow for evaluating cinnamic acid derivatives.[25]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an agent that visibly inhibits microbial growth in a liquid medium.[7][9]
-
Preparation of Inoculum: Culture the target microorganism in a suitable broth to the exponential growth phase. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Compound Dilution: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using sterile broth.[7][9]
-
Inoculation: Add the standardized microbial suspension to each well, except for the negative (sterility) control. Include a positive control (broth + inoculum, no compound) and a solvent control.[25]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[25]
-
MIC Determination: After incubation, inspect the wells for visible turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.[7][9]
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[26] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[26][27]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[28]
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative dissolved in a minimum amount of a suitable solvent like DMSO. Include untreated and vehicle-treated controls. Incubate for a desired period (e.g., 48 hours).[11]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[11][28]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol-based solution) to each well to dissolve the formazan crystals.[27][28]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.[26]
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[29][30]
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 2.4 mg in 100 mL methanol).[31]
-
Reaction Mixture: Add a small volume of the test compound solution (at various concentrations) to the DPPH solution.[29]
-
Incubation: Shake the mixture and incubate at room temperature in the dark for a set period (e.g., 30 minutes).[31]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at the DPPH's maximum absorbance wavelength (~517 nm).[29][30]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = ((Abs_control – Abs_sample) / Abs_control) × 100. A decrease in absorbance indicates radical scavenging activity.[31]
Conclusion
The cinnamic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns that can guide the rational design of more potent and selective analogues. Substitutions on the phenyl ring, particularly with hydroxyl and electron-withdrawing groups, and modifications of the carboxylic acid moiety are key strategies to enhance antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on optimizing these structural features to improve pharmacokinetic properties and translate the promising in vitro results into effective clinical candidates. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of cinnamic acid derivatives.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. researchmap.jp [researchmap.jp]
- 14. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene [mdpi.com]
- 20. wjbphs.com [wjbphs.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]
- 23. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. ijpsonline.com [ijpsonline.com]
A Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic acid: Commercial Availability, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-(3-(benzyloxy)phenyl)acrylic acid, including its commercial availability, detailed synthetic protocols, and its potential role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Commercial Availability and Supplier Information
This compound, a derivative of cinnamic acid, is commercially available from a variety of suppliers. The compound is typically available in research-grade purities. The primary CAS numbers associated with this compound are 122024-75-3 and 138835-16-2, which generally refer to the (E)-isomer, the more stable trans configuration.
For procurement purposes, researchers should note that catalog numbers, pricing, and available quantities are subject to change and should be verified with the respective suppliers. The following table summarizes the commercial availability of this compound from several key suppliers.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| Aladdin Scientific | B586667-1g | ≥97% | 1g | $29.90 | Not Specified |
| ChemScene | CS-0156167 | ≥97% | Not Specified | Not Specified | 122024-75-3 |
| Sigma-Aldrich | R946869 | Not Specified | Not Specified | Not Specified | 138835-16-2 |
| BLDpharm | Not Specified | Not Specified | Not Specified | Not Specified | 138835-16-2 |
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | ChemScene[1] |
| Molecular Weight | 254.28 g/mol | ChemScene[1], Aladdin Scientific[2] |
| IUPAC Name | (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | PubChem[3] |
| Synonyms | 3-BENZYLOXYCINNAMIC ACID | ChemScene[1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through a two-step process commencing with the formation of 3-(3-hydroxyphenyl)acrylic acid, followed by the benzylation of the phenolic hydroxyl group.
Step 1: Synthesis of 3-(3-hydroxyphenyl)acrylic acid via Perkin Condensation
The initial step involves the condensation of 3-hydroxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. This is a classic example of the Perkin reaction.[4]
Materials:
-
3-hydroxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
A mixture of 3-hydroxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated to 180°C and maintained at this temperature with stirring for 5 hours.
-
After cooling, the mixture is poured into water and boiled for 15 minutes to hydrolyze any excess acetic anhydride.
-
The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the crude 3-(3-hydroxyphenyl)acrylic acid.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 2: Benzylation of 3-(3-hydroxyphenyl)acrylic acid via Williamson Ether Synthesis
The second step involves the protection of the phenolic hydroxyl group using a Williamson ether synthesis.[5] This is achieved by reacting the phenoxide with benzyl bromide.
Materials:
-
3-(3-hydroxyphenyl)acrylic acid
-
Potassium carbonate
-
Benzyl bromide
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by recrystallization from ethanol to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for producing this compound.
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, its structural class, cinnamic acid derivatives, has been the subject of considerable research. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][6][7]
One of the key mechanisms of action for many cinnamic acid derivatives is the inhibition of protein kinases, which are crucial components of cellular signaling networks.[2][3][6][7] By targeting these kinases, cinnamic acid derivatives can modulate various signaling pathways implicated in disease progression. For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[1]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a cinnamic acid derivative like this compound, based on the known activities of this class of compounds.
This guide provides a foundational understanding of this compound for research and development purposes. The information on its commercial availability, synthesis, and potential biological relevance is intended to facilitate its use in the laboratory and in the design of new therapeutic agents.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
Methodological & Application
Synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Knoevenagel condensation of 3-hydroxybenzaldehyde with malonic acid, followed by a Williamson ether synthesis to introduce the benzyl protective group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | ≥98 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99 |
| 3-(3-Hydroxyphenyl)acrylic acid | C₉H₈O₃ | 164.16 | 588-30-7 | - |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | ≥99 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99 |
| This compound | C₁₆H₁₄O₃ | 254.28 [1][2] | 122024-75-3 [2] | ≥97 [2][3] |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the acrylic acid backbone via Knoevenagel condensation and the subsequent benzylation of the phenolic hydroxyl group.
Step 1: Synthesis of 3-(3-Hydroxyphenyl)acrylic acid via Knoevenagel Condensation
This step involves the condensation of 3-hydroxybenzaldehyde with malonic acid to form the cinnamic acid derivative.[4] The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds.[5][6][7]
Materials:
-
3-Hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)[8]
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), 2M solution
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an excess of cold 2M HCl solution with vigorous stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining pyridine and salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3-hydroxyphenyl)acrylic acid as a solid.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The phenolic hydroxyl group of 3-(3-hydroxyphenyl)acrylic acid is protected using a benzyl group via a Williamson ether synthesis.[4]
Materials:
-
3-(3-Hydroxyphenyl)acrylic acid (from Step 1)
-
Benzyl bromide[4]
-
Potassium carbonate (K₂CO₃), anhydrous[4]
-
Acetone, anhydrous
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).[4]
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.[4]
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield the final product as a solid.
Visualizations
Logical Relationship of Synthesis Steps
Caption: Synthetic workflow for this compound.
Signaling Pathway of the Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation step.
References
- 1. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Perkin Reaction of 3-(3-Benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Perkin reaction, specifically tailored for the synthesis of α,β-unsaturated carboxylic acids from 3-(3-benzyloxy)benzaldehyde. The Perkin reaction is a powerful tool in organic synthesis for the formation of cinnamic acid derivatives, which are valuable precursors in the pharmaceutical industry.[1]
Introduction
The Perkin reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding carboxylic acid, to yield an α,β-unsaturated aromatic acid.[1] This reaction is a classic method for C-C bond formation and is particularly useful for the synthesis of substituted cinnamic acids.[2] The general scheme for the Perkin reaction is the condensation of an aromatic aldehyde with an aliphatic acid anhydride, typically using the sodium or potassium salt of the corresponding acid as a base.[3]
Reaction Mechanism
The reaction proceeds through the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4] Subsequent dehydration and hydrolysis steps lead to the formation of the α,β-unsaturated carboxylic acid.[4] The alkali salt of the acid acts as a base catalyst in this process.[3]
Caption: Mechanism of the Perkin Reaction.
Experimental Protocols
While a specific protocol for 3-(3-benzyloxy)benzaldehyde is not widely published, the following general procedures for the Perkin reaction using substituted benzaldehydes can be adapted.
Protocol 1: Conventional Heating Method
This protocol is based on the classical approach to the Perkin reaction, involving thermal heating over an extended period.[5]
Materials:
-
3-(3-Benzyloxy)benzaldehyde
-
Acetic anhydride[5]
-
Anhydrous sodium acetate[5]
-
Round-bottom flask[6]
-
Reflux condenser[6]
-
Heating mantle[6]
-
Magnetic stirrer[6]
-
Saturated sodium carbonate solution[6]
-
Concentrated hydrochloric acid[6]
-
Distilled water[6]
-
Ethanol (for recrystallization)[6]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(3-benzyloxy)benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).[5][6]
-
Heat the mixture in a heating mantle to 180°C with vigorous stirring for 4-8 hours.[6][7]
-
Allow the reaction mixture to cool slightly, then pour it into a beaker containing 100 mL of water.[6]
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper to neutralize the excess acetic anhydride and convert the product to its sodium salt.[6]
-
Perform steam distillation to remove any unreacted aldehyde.[6]
-
Cool the remaining solution and acidify with concentrated hydrochloric acid until the precipitation of the α,β-unsaturated carboxylic acid is complete.[6]
-
Collect the crude product by vacuum filtration and wash it with cold water.[6]
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.[6]
Protocol 2: Microwave-Assisted Method
Microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes and often improving yields.[7]
Materials:
-
3-(3-Benzyloxy)benzaldehyde
-
Acetic anhydride[7]
-
Anhydrous cesium acetate or other suitable base[8]
-
Pyridine (catalyst)
-
Microwave reactor
-
Saturated sodium carbonate solution[7]
-
Concentrated hydrochloric acid[7]
-
Distilled water[7]
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine 3-(3-benzyloxy)benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and a suitable base such as anhydrous cesium acetate (1 equivalent) with a catalytic amount of pyridine.[9]
-
Irradiate the mixture in a microwave reactor at a power of 270-320 W for 5-15 minutes.[7][9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into approximately 25 mL of water.[7]
-
Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the solution is alkaline.[7]
-
Filter the solution to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring until precipitation is complete.[7]
-
Collect the crude product by vacuum filtration, wash with cold water, and drain well.[7]
-
Recrystallize from a suitable solvent to obtain the pure product.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of α,β-unsaturated carboxylic acids via the Perkin reaction.
Caption: General Experimental Workflow.
Data Presentation
The following tables summarize representative quantitative data for the Perkin reaction with various substituted benzaldehydes under different conditions. This data can serve as a reference for optimizing the reaction of 3-(3-benzyloxy)benzaldehyde.
Table 1: Conventional Heating Conditions for Perkin Reaction of Substituted Benzaldehydes
| Substituted Benzaldehyde | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Sodium Acetate | 180 | 3 | ~70-80 | [5] |
| p-Nitrobenzaldehyde | Sodium Acetate | 180 | 5 | 85 | [4] |
| p-Chlorobenzaldehyde | Sodium Acetate | 180 | 5 | 75 | [4] |
| o-Hydroxybenzaldehyde | Sodium Acetate | 180 | 5 | 60 | [4] |
Table 2: Microwave-Assisted Perkin Reaction of Substituted Benzaldehydes
| Substituted Benzaldehyde | Base/Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Cesium Acetate/Pyridine | 270 | 10 | 85 | [9] |
| 4-Bromobenzaldehyde | Cesium Acetate/Pyridine | 270 | 10 | 92 | [9] |
| 4-Chlorobenzaldehyde | Cesium Acetate/Pyridine | 270 | 10 | 90 | [9] |
| 4-Hydroxybenzaldehyde | Cesium Acetate/Pyridine | 270 | 10 | 88 | [9] |
| 4-Methoxybenzaldehyde | Sodium Acetate | 320 | 5 | 73 | [7] |
Conclusion
The Perkin reaction is a robust and versatile method for the synthesis of cinnamic acid derivatives. The choice between conventional heating and microwave-assisted methods will depend on the available equipment and desired reaction time. For 3-(3-benzyloxy)benzaldehyde, the presence of the benzyloxy group is unlikely to interfere with the reaction, and good to excellent yields can be expected based on the data from other substituted benzaldehydes. Optimization of the base, temperature, and reaction time may be necessary to achieve the highest possible yield and purity for the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chempap.org [chempap.org]
Application Note and Protocol: Williamson Ether Synthesis for the Protection of 3-Hydroxyphenylacrylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis is a robust and widely used method in organic synthesis for the formation of ethers from an organohalide and an alkoxide.[1] This application note provides a detailed protocol for the protection of the phenolic hydroxyl group of 3-hydroxyphenylacrylic acid using a benzyl group via the Williamson ether synthesis. The resulting product, 3-(benzyloxy)phenylacrylic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Protecting the hydroxyl group is often a necessary step to prevent unwanted side reactions during subsequent synthetic transformations.[3] The benzyl ether is a common choice for protecting phenols due to its stability under various reaction conditions and the availability of mild deprotection methods.[4][5]
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this specific application, the phenolic hydroxyl group of 3-hydroxyphenylacrylic acid is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a concerted step, displacing the bromide leaving group and forming the benzyl ether.[1][6]
Caption: Reaction mechanism of the Williamson ether synthesis for the benzylation of 3-hydroxyphenylacrylic acid.
Experimental Protocol
This protocol details the synthesis of 3-(benzyloxy)phenylacrylic acid from 3-hydroxyphenylacrylic acid and benzyl bromide.
Materials and Reagents
-
3-Hydroxyphenylacrylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Equipment for column chromatography or recrystallization
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylacrylic acid (1.0 eq).[7]
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) and a suitable solvent such as acetone or DMF.[8][9]
-
Stirring: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide.[8]
-
Addition of Alkylating Agent: Add benzyl bromide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.[7][8]
-
Heating: Heat the reaction mixture to reflux (typically 50-100 °C) for 4-8 hours.[1][6][8] The progress of the reaction should be monitored by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[7]
-
Remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Partition the residue between water and ethyl acetate.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.[7][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7][8]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(benzyloxy)phenylacrylic acid.[7][8]
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]
Data Presentation
The following table summarizes typical reaction parameters and expected results for the benzylation of 3-hydroxyphenylacrylic acid.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 3-Hydroxyphenylacrylic acid | 1.0 equivalent | [8] |
| Benzyl bromide | 1.1 - 1.5 equivalents | [7][8] |
| Base (K₂CO₃) | 2.0 - 3.0 equivalents | [8][9] |
| Reaction Conditions | ||
| Solvent | Acetone or DMF | [6][8] |
| Temperature | 50 - 100 °C (Reflux) | [1][6] |
| Reaction Time | 4 - 8 hours | [6][8] |
| Outcome | ||
| Proposed Yield | 80 - 95% | [2][6] |
| Purity (after purification) | >95% (determined by HPLC) | [12] |
| Appearance | White crystals or powder | [12] |
Note: Yields may vary depending on the specific reaction scale and purification method.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 3-(benzyloxy)phenylacrylic acid.
Troubleshooting and Side Reactions
-
Low Yield: A common issue is incomplete deprotonation of the phenol.[7] If yields are consistently low, consider using a stronger base like sodium hydride (NaH), though this may increase the likelihood of side reactions and requires careful handling.[4][7] Alternatively, extending the reaction time or increasing the temperature might improve the yield.[7]
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially if using secondary or tertiary halides.[6][7] Therefore, it is crucial to use a primary alkyl halide like benzyl bromide.[7] Another possible side reaction is C-alkylation of the phenol ring, where the alkyl group attaches to a carbon atom of the aromatic ring instead of the oxygen.[7]
Deprotection of the Benzyl Ether
The benzyl protecting group can be removed under various conditions. The most common method is catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5] This method is generally high-yielding and clean, producing the deprotected phenol and toluene as a byproduct.[4] Alternative methods include using strong acids or oxidizing agents, but these are often less selective.[4] Care must be taken during deprotection, as hydrogenation can also reduce the double bond of the acrylic acid moiety.[9]
The Williamson ether synthesis is an effective and reliable method for protecting the hydroxyl group of 3-hydroxyphenylacrylic acid using a benzyl group. This protocol provides a straightforward procedure with good to excellent yields. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product suitable for further applications in research and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Purification of 3-(3-(benzyloxy)phenyl)acrylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the purification of 3-(3-(benzyloxy)phenyl)acrylic acid, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols outlined below describe two common and effective purification techniques: recrystallization and flash column chromatography. These methods are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the identification and assessment of purity post-purification.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃[1][2] |
| Molecular Weight | 254.28 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Literature values vary, typically in the range of 150-160 °C (unpurified) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water[3] |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Method 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
Recrystallization is a robust technique for the removal of impurities based on differences in solubility. A mixed solvent system of ethanol and water is particularly effective for cinnamic acid derivatives.[3][4][5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water dropwise to the stirred solution until a faint cloudiness (the cloud point) persists, indicating the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the crystallization solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum on the filter funnel, and then transfer them to a watch glass to air dry or place them in a desiccator until a constant weight is achieved.
Quantitative Data for Recrystallization:
| Parameter | Value |
| Starting Material | 1.0 g of crude this compound |
| Ethanol (initial dissolution) | Approx. 10-15 mL (or minimum amount for dissolution) |
| Deionized Water (to cloud point) | Approx. 5-10 mL (added dropwise) |
| Ethanol (for clarification) | Approx. 1-2 mL |
| Cooling Time (Room Temp.) | 1-2 hours |
| Cooling Time (Ice Bath) | 30-60 minutes |
| Typical Yield | 70-90% |
| Expected Purity | >98% (by HPLC) |
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
For mixtures containing impurities with similar solubility profiles to the target compound, flash column chromatography provides a more effective separation.[7]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, load the concentrated solution directly.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase and gradually increase the polarity to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Quantitative Data for Flash Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 40 mm diameter, 20 cm length |
| Mobile Phase | Hexane and Ethyl Acetate |
| Gradient Profile | 10% to 40% Ethyl Acetate in Hexane over 20 column volumes |
| Flow Rate | 20-30 mL/min |
| Typical Loading | 1 g crude material per 50 g silica gel |
| Typical Yield | 60-80% |
| Expected Purity | >99% (by HPLC) |
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical identity and structure of the purified compound. A sharp melting point close to the literature value for the pure compound is also a good indicator of high purity.
References
Application Note and Protocol for the Recrystallization of 3-(3-(benzyloxy)phenyl)acrylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-(benzyloxy)phenyl)acrylic acid is a derivative of cinnamic acid, a class of compounds with various applications in pharmaceuticals and materials science. The purity of this compound is crucial for its intended use, and recrystallization is a fundamental technique for its purification. This document provides a detailed protocol for the recrystallization of this compound, focusing on the selection of an appropriate solvent system to achieve high purity and recovery. Due to its structural similarity to cinnamic acid, a mixed-solvent system is proposed as an effective method for purification.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the differences in solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound at an elevated temperature but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
For this compound, a mixed-solvent system is advantageous. This approach utilizes two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). This allows for fine-tuning of the solubility profile to achieve optimal crystal formation upon cooling. Based on the chemical structure, which includes a polar carboxylic acid group and a larger, non-polar benzyloxy-phenyl group, a polar organic solvent paired with water is a suitable choice.
Data Presentation: Solvent System Selection
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the anticipated solubility characteristics of this compound in common laboratory solvents, guiding the choice of an optimal system.
| Solvent/Solvent System | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble | Very Slightly Soluble | Poor as a single solvent |
| Ethanol | Soluble | Highly Soluble | Good as a "soluble" solvent in a mixed system |
| Methanol | Soluble | Highly Soluble | Good as a "soluble" solvent in a mixed system |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Potential single solvent, but recovery may be lower |
| Hexane | Insoluble | Insoluble | Good as a "insoluble" solvent or for washing |
| Ethanol/Water | Low | High | Recommended System |
| Methanol/Water | Low | High | Recommended System |
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol details the procedure for the purification of this compound using an ethanol/water mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring. It is crucial to use the minimum volume to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.
-
-
Addition of Anti-Solvent:
-
Heat the ethanolic solution of the compound to just below its boiling point.
-
Slowly add hot deionized water dropwise to the hot solution with continuous stirring.
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation of Crystals:
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them in the Buchner funnel under vacuum for a period, followed by air drying or drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
Application Notes and Protocols for Biological Activity Screening of Acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. Their structural diversity allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents.[1] This document provides detailed protocols for the initial biological screening of newly synthesized acrylic acid derivatives to evaluate their potential therapeutic applications.
Anticancer Activity Screening
A primary area of investigation for acrylic acid derivatives is their potential as anticancer agents.[2][3][4][5] The initial screening typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, assessing cell viability through mitochondrial activity.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening[6][7][8][9]
This protocol outlines the steps to determine the cytotoxic effects of acrylic acid derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116)[3][4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Acrylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the acrylic acid derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).[4]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[9][10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][7]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation: Anticancer Activity
The cytotoxic activity of acrylic acid derivatives is typically summarized by their IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | MDA-MB-231 | 3.24 | Combretastatin A-4 (CA-4) | 1.27 |
| 5e | MDA-MB-231 | 4.06 | Combretastatin A-4 (CA-4) | 1.27 |
| 6e | MCF-7 | 2.57 | Combretastatin A-4 (CA-4) | - |
| Molecule 3 | HCT-116 | Potent Activity | - | - |
| Molecule 8 | HCT-116 | Potent Activity | - | - |
Data sourced from multiple studies.[2][3][10][11]
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity Screening
Acrylic acid derivatives have also shown promise as antimicrobial agents.[12][13][14][15] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of chemical compounds.[16][17][18][19]
Experimental Protocol: Agar Well Diffusion Method[17][18][19][20]
This protocol describes how to assess the ability of acrylic acid derivatives to inhibit the growth of various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[12][14]
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)[15][19]
-
Nutrient agar or Mueller-Hinton agar plates[17]
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)[16]
-
Acrylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic, e.g., Neomycin)[17]
-
Negative control (the solvent used to dissolve the compounds)[17]
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Creation of Wells:
-
Addition of Test Compounds:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, observe the plates for clear zones of inhibition around the wells, which indicate the suppression of microbial growth.[16]
-
Measure the diameter of the zones of inhibition in millimeters (mm).[16]
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
-
Data Presentation: Antimicrobial Activity
The antimicrobial activity is reported as the diameter of the zone of inhibition.
| Compound ID | Microorganism | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| 3a | Escherichia coli | - | 5 |
| 3f | Escherichia coli | - | 5.5 |
| Poly(NPEA-co-NVP) | Escherichia coli | - | Growth Inhibition |
| Poly(NPEA-co-NVP) | Bacillus subtilis | - | Growth Inhibition |
| Poly(NPEA-co-NVP) | Aspergillus niger | - | Growth Inhibition |
Data sourced from multiple studies.[14][15]
Visualization: Agar Well Diffusion Workflow
Caption: Workflow of the agar well diffusion method.
Anti-inflammatory Activity Screening
Certain acrylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.[21][22]
Experimental Protocol: COX-2 Inhibitor Screening Assay[24][25][26][27][28]
This protocol outlines a fluorometric assay to screen for COX-2 inhibitory activity.
Materials:
-
COX Assay Buffer[25]
-
COX Probe (e.g., Amplex™ Red)[25]
-
COX Cofactor[26]
-
Arachidonic Acid (substrate)[23]
-
Acrylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known COX-2 inhibitor, e.g., Celecoxib)[26]
-
96-well black microplate[25]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black microplate, set up the following conditions in duplicate: "Negative Control", "Positive Control", and "Test Inhibitor".[25]
-
Add the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add the positive control (Celecoxib) to the "Positive Control" wells.
-
Add the solvent to the "Negative Control" wells.[25]
-
-
Enzyme Addition and Incubation:
-
Add the diluted COX-2 enzyme to all wells except the "Negative Control".[25]
-
Add COX Assay Buffer to the "Negative Control" wells.[25]
-
Add the diluted COX Probe and COX Cofactor to all wells.[25][26]
-
Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C or room temperature).[23][26]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each test compound relative to the enzyme control.
-
Calculate the IC50 value for active compounds.
-
Visualization: COX-2 Inhibition Signaling Pathway
References
- 1. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial activity of poly(acrylic acid) block copolymers [pubmed.ncbi.nlm.nih.gov]
- 13. ijacskros.com [ijacskros.com]
- 14. Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid :: BioResources [bioresources.cnr.ncsu.edu]
- 15. jocpr.com [jocpr.com]
- 16. hereditybio.in [hereditybio.in]
- 17. chemistnotes.com [chemistnotes.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)acrylic acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(3-(benzyloxy)phenyl)acrylic acid as a key intermediate in the synthesis of bioactive molecules for drug discovery. This versatile building block is particularly valuable for developing inhibitors of G protein-coupled receptors (GPCRs), cyclooxygenase (COX) enzymes, and signal transducer and activator of transcription 3 (STAT3).
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The first step involves a Knoevenagel or Perkin condensation to form 3-(3-hydroxyphenyl)acrylic acid, which is then followed by a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Knoevenagel Condensation to Synthesize 3-(3-hydroxyphenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.0 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-hydroxyphenyl)acrylic acid.
Step 2: Williamson Ether Synthesis to Synthesize this compound
-
Reaction Setup: To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[1] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford this compound as a solid.
Application in GPR34 Antagonist Development
This compound is a key intermediate in the synthesis of potent and selective G protein-coupled receptor 34 (GPR34) antagonists. GPR34 has been implicated in various physiological and pathological processes, making it an attractive therapeutic target.
Quantitative Data: GPR34 Antagonist Activity
The following table summarizes the in vitro activity of representative GPR34 antagonists synthesized using a scaffold derived from this compound.
| Compound ID | Assay Type | Target | IC50 (µM) | Reference |
| Compound 5e | GloSensor cAMP Assay | GPR34 | 0.680 | [2] |
| Tango Assay | GPR34 | 0.059 | [2] | |
| YL-365 | Tango Assay | GPR34 | 0.017 | [3] |
GPR34 Signaling Pathway
Experimental Protocol: GPR34 Tango Assay
The Tango assay is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.
-
Cell Culture: HTLA cells, which are engineered to express a β-lactamase reporter gene under the control of a tetracycline-responsive element, are transfected with the GPR34 Tango construct.
-
Compound Treatment: 24 hours post-transfection, the cells are seeded into 96-well plates. The cells are then treated with varying concentrations of the test compound (potential GPR34 antagonist) in the presence of a known GPR34 agonist (e.g., LysoPS).
-
Incubation: The plates are incubated for 6-16 hours to allow for β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of the β-lactamase reporter.
-
Detection: A fluorescent β-lactamase substrate is added to the wells. The ratio of blue to green fluorescence is measured using a fluorescence plate reader. A decrease in the blue/green fluorescence ratio in the presence of the test compound indicates antagonistic activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the antagonist.
Application in Cyclooxygenase (COX) Inhibitor Development
Derivatives of this compound can serve as scaffolds for the synthesis of cyclooxygenase (COX) inhibitors. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Quantitative Data: COX Inhibitor Activity
While specific COX inhibitors directly derived from this compound are not extensively reported in publicly available literature, structurally related benzyloxyphenyl derivatives have shown potent inhibitory activity. The following table provides representative data for a selective COX-2 inhibitor.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | COX-2 | 0.05 | >303 | [4] |
| Compound VIIa | COX-2 | 0.29 | 67.24 | [5] |
Cyclooxygenase (COX) Signaling Pathway
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Termination of Reaction: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Application in STAT3 Inhibitor Development
The this compound scaffold can be elaborated to produce inhibitors of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[6][7]
Quantitative Data: STAT3 Inhibitor Activity
The following table presents the inhibitory activity of benzyloxyphenyl-methylaminophenol derivatives, which are structurally related to compounds that can be synthesized from the title intermediate, against the STAT3 signaling pathway.
| Compound ID | Assay Type | Target Cell Line | IC50 (µM) | Reference |
| Compound 4a | IL-6/STAT3 Luciferase Reporter | MDA-MB-468 | 7.71 | [6] |
| Compound 4b | IL-6/STAT3 Luciferase Reporter | MDA-MB-468 | 1.38 | [6] |
STAT3 Signaling Pathway
Experimental Protocol: Western Blot for STAT3 Phosphorylation Inhibition
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of STAT3 at Tyr705, a key step in its activation.[8][9]
-
Cell Culture and Treatment: Plate cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-468) and allow them to adhere. Treat the cells with various concentrations of the test STAT3 inhibitor for a specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated and compared between treated and untreated samples to determine the inhibitory effect of the compound.
References
- 1. YL-365 | GPR34 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(3-(benzyloxy)phenyl)acrylic acid
Introduction
3-(3-(benzyloxy)phenyl)acrylic acid is a derivative of cinnamic acid and serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] Accurate and reliable analytical methods are crucial for determining its purity, monitoring reaction progress, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃[1][2] |
| Molecular Weight | 254.28 g/mol [1][4] |
| Appearance | White to off-white solid |
| CAS Number | 122024-75-3[1] |
Experimental Protocols
A reversed-phase HPLC method is optimal for the separation of aromatic carboxylic acids like this compound.[5] The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to improved retention and peak shape on a nonpolar stationary phase like C18.[3]
Instrumentation and Reagents
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid - TFA)
-
Methanol (HPLC grade, for sample and standard preparation)
Chromatographic Conditions
The following table outlines the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The performance of the HPLC method should be validated according to established guidelines.[3] Key validation parameters are summarized below.
System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
Mandatory Visualizations
References
1H NMR and 13C NMR characterization of 3-(3-(benzyloxy)phenyl)acrylic acid
An in-depth characterization of 3-(3-(benzyloxy)phenyl)acrylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming its chemical structure and ensuring its purity, which are critical aspects in research, drug development, and quality control. This document provides detailed application notes and protocols for the ¹H NMR and ¹³C NMR analysis of this compound.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. For this compound, ¹H NMR spectroscopy is utilized to determine the number and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy is used to identify the carbon skeleton.
The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the acrylic acid moiety, the benzyloxy group, and the substituted phenyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signals provides the ratio of the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the acrylic acid group, and the benzyloxy group will appear in characteristic regions of the spectrum, allowing for a complete assignment of the carbon framework.
Chemical Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Quantitative NMR Data
Note: The following tables are templates. Specific chemical shift values and coupling constants are dependent on the solvent used and the specific experimental conditions. The data should be populated with results from experimental analysis.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data to be filled | H-2 | |||
| Data to be filled | H-3 | |||
| Data to be filled | H-2' | |||
| Data to be filled | H-4' | |||
| Data to be filled | H-5' | |||
| Data to be filled | H-6' | |||
| Data to be filled | H-8' | |||
| Data to be filled | H-10', H-12' | |||
| Data to be filled | H-11' | |||
| Data to be filled | -COOH |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data to be filled | C-1 |
| Data to be filled | C-2 |
| Data to be filled | C-3 |
| Data to be filled | C-1' |
| Data to be filled | C-2' |
| Data to be filled | C-3' |
| Data to be filled | C-4' |
| Data to be filled | C-5' |
| Data to be filled | C-6' |
| Data to be filled | C-7' |
| Data to be filled | C-8' |
| Data to be filled | C-9' |
| Data to be filled | C-10', C-12' |
| Data to be filled | C-11' |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound is provided below.[1]
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Common choices for carboxylic acids include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated chloroform (CDCl₃), or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[2]
-
Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, many modern NMR spectrometers can reference the spectrum to the residual solvent peak.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm to cover the expected range of proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of approximately 200-250 ppm is required to cover the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-(3-(benzyloxy)phenyl)acrylic acid
Introduction
3-(3-(benzyloxy)phenyl)acrylic acid is a versatile organic compound characterized by a carboxylic acid group, a phenyl ring with a benzyloxy substituent, and an acrylic acid moiety. The carboxylic acid group is a key functional handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. This document provides detailed protocols for common derivatization reactions of the carboxylic acid group, including esterification, amidation, and conversion to the acyl chloride, a reactive intermediate for further transformations.
Esterification
Esterification is a common method for modifying the carboxylic acid group, which can alter the compound's solubility, bioavailability, and pharmacokinetic properties. This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Quantitative Data for Ester Derivatives
| Derivative Name | Alcohol | Catalyst | Yield (%) | Purity (%) | Analytical Method | Reference |
| Methyl 3-(3-(benzyloxy)phenyl)acrylate | Methanol | Sulfuric Acid | 90-95 | >95 | TLC, NMR | [1] |
| Ethyl 3-(3-(benzyloxy)phenyl)acrylate | Ethanol | Acid Catalyst | 70-80 | >95 | TLC, NMR | [1] |
| N-Butyl Acrylate | n-butanol | Strong acidic homogeneous catalysts | ~90 | Not specified | Not specified | [2] |
Experimental Protocol: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)acrylate
This protocol is adapted from a general procedure for the esterification of a similar propanoic acid derivative.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude methyl 3-(3-(benzyloxy)phenyl)acrylate.
-
The product can be further purified by column chromatography if necessary.
Reaction Pathway: Esterification
Caption: General reaction scheme for the esterification of this compound.
Amidation
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial reaction in the synthesis of peptides and other biologically active molecules. The reaction often requires a coupling agent to activate the carboxylic acid.
Quantitative Data for Amide Derivatives
While specific data for this compound amides were not found, the following table provides representative data for amide synthesis from similar carboxylic acids.
| Amine | Coupling Agent | Solvent | Yield (%) | Purity (%) | Analytical Method | Reference |
| Substituted anilines | Not specified (direct reflux) | Methanol | Not specified | Not specified | TLC, Elemental Analysis | [3] |
| Primary benzamides | Electrochemical | Not specified | Moderate to good | Not specified | NMR | [4] |
Experimental Protocol: General Amide Synthesis
This protocol is a general method for amide synthesis from a carboxylic acid and an amine.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Add the coupling agent (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude amide, which can be purified by crystallization or column chromatography.
Reaction Pathway: Amidation
Caption: General reaction scheme for the amidation of this compound.
Conversion to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a key transformation as acyl chlorides are highly reactive intermediates that can be readily converted to a variety of other functional groups, including esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this purpose.[5][6]
Experimental Protocol: Synthesis of 3-(3-(benzyloxy)phenyl)acryloyl chloride
This is a general protocol for the formation of an acyl chloride using thionyl chloride.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or DCM) - optional
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place this compound in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Carefully add an excess of thionyl chloride (neat or in an anhydrous solvent).
-
Gently heat the mixture to reflux. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), will be evolved as gases.[7]
-
Maintain the reflux until the evolution of gas ceases, typically for 1-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can be used in the next step without further purification.
Reaction Pathway: Acyl Chloride Formation
Caption: Reaction for converting the carboxylic acid to an acyl chloride using thionyl chloride.
General Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization of this compound.
Caption: A general workflow for the synthesis, purification, and analysis of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Electrochemical Benzylic C(sp3)–H Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)acrylic acid and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note on Scope: Direct medicinal chemistry applications of 3-(3-(benzyloxy)phenyl)acrylic acid are not extensively documented in publicly available literature. Therefore, these application notes focus on the therapeutic potential of its structural analogs and derivatives, for which significant biological data exists. The core 3-(benzyloxy)phenyl)propanoic acid and related acrylic acid scaffolds have shown promise in several key therapeutic areas.
Introduction
The this compound scaffold and its saturated counterpart, 3-(3-(benzyloxy)phenyl)propanoic acid, are versatile starting points for the development of novel therapeutic agents. While the primary compound is often used as a synthetic intermediate, its derivatives have been investigated for a range of biological activities.[1] This document outlines the key applications of these derivatives, focusing on their roles as G protein-coupled receptor 34 (GPR34) antagonists, cyclooxygenase (COX) enzyme inhibitors, and activators of AMP-activated protein kinase (AMPK). Detailed protocols for evaluating these activities are also provided.
Key Therapeutic Applications and Quantitative Data
G Protein-Coupled Receptor 34 (GPR34) Antagonism
Derivatives of the 3-(benzyloxy)phenyl)propanoic acid scaffold have been identified as potent antagonists of GPR34, a receptor implicated in neuropathic pain and other diseases.[2][3]
Table 1: GPR34 Antagonist Activity of a Lead Compound Derivative
| Compound ID | Assay Type | IC50 (µM) | Reference |
| 5e | GloSensor cAMP Assay | 0.680 | [2][3] |
| 5e | Tango Assay | 0.059 | [2][3] |
| Compound 5e is a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid. |
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[1] Derivatives of the 3-(3-(benzyloxy)phenyl)propanoic acid scaffold can be evaluated for similar activity.
Table 2: In Vitro COX Inhibition Data for Reference Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 14.2 | 0.42 | 33.8 | [1] |
| Diclofenac | 0.09 | 0.05 | 1.8 | [1] |
Metabolic Regulation: AMPK Activation
Structurally related compounds, such as ferulic acid derivatives, have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4] AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like type 2 diabetes.[5] Trans-ferulic acid has been shown to activate AMPK in HepG2 and L6 cells.[5]
Experimental Protocols
Protocol for GPR34 Antagonist Activity (Tango Assay)
The Tango assay is a method to measure G protein-coupled receptor (GPCR) activation by monitoring the interaction of β-arrestin with the receptor.[6][7]
Objective: To determine the antagonist activity of a test compound on GPR34.
Materials:
-
Tango GPR34-bla U2OS cell line
-
LiveBLAzer™-FRET B/G Substrate
-
GPR34 agonist (e.g., Lysophosphatidylserine)
-
Test compound
-
Assay medium (e.g., DMEM)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the Tango GPR34-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a concentration-response series of the test compound in an appropriate solvent (e.g., DMSO).
-
Compound Addition: Add the diluted test compound to the cell plates.
-
Agonist Addition: Add the GPR34 agonist at a concentration that yields a robust response (e.g., EC80).
-
Incubation: Incubate the plate for several hours (e.g., 5 hours) at 37°C.[8]
-
Substrate Addition: Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Final Incubation: Incubate the plate at room temperature in the dark for 2 hours.
-
Measurement: Measure the fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio to determine the level of β-arrestin recruitment and antagonist activity. Determine the IC50 value from the dose-response curve.
Protocol for In Vitro COX Inhibition Assay (Colorimetric)
This protocol measures the peroxidase component of COX enzymes.[9]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Test compound and control inhibitors (e.g., Celecoxib, Diclofenac)
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[8]
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Measurement: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a kinetic mode for 2-5 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for AMPK Activation Assay in HepG2 Cells
Objective: To assess the ability of a test compound to activate AMPK in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control (e.g., AICAR)
-
Lysis buffer
-
Reagents for Western blotting (antibodies against phospho-AMPKα, total AMPKα, and a loading control) or an AMPK activity assay kit.
Procedure:
-
Cell Culture: Culture HepG2 cells in 6-well plates until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 12-24 hours).[4]
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα and total AMPKα.
-
Use a secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-AMPKα to total AMPKα to determine the extent of AMPK activation.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Objective: To determine the cytotoxicity (IC50) of a test compound.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: AMPK signaling pathway activated by a ferulic acid derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-ferulic acid attenuates hyperglycemia-induced oxidative stress and modulates glucose metabolism by activating AMPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 7. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. static.igem.wiki [static.igem.wiki]
Troubleshooting & Optimization
Technical Support Center: Perkin Reaction for Cinnamic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Perkin reaction for synthesizing cinnamic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly low reaction yields.
Troubleshooting Guide: Low Yield and Other Issues
This guide provides solutions to common problems encountered during the synthesis of cinnamic acid via the Perkin reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Cinnamic Acid | Inactive Catalyst: The sodium acetate used as a catalyst may be hydrated. | Ensure the use of anhydrous sodium acetate. It is advisable to dry the sodium acetate in an oven before use.[1][2][3] |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours or even longer) for optimal yields.[1][4] Consider increasing the reaction time or temperature within the recommended range. | |
| Impure Reactants: Benzaldehyde may have oxidized to benzoic acid. | Use freshly distilled benzaldehyde to ensure high purity.[1][5] | |
| Sub-optimal Molar Ratios: Incorrect stoichiometry of reactants can limit the yield. | A common molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[1] | |
| Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate anhydride will result in a lower yield of the final cinnamic acid product. | Ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary during the work-up procedure.[1] | |
| Product is Oily or Gummy, Fails to Crystallize | Presence of Unreacted Benzaldehyde: Residual benzaldehyde can act as an impurity that inhibits crystallization. | During the work-up, ensure the complete removal of unreacted benzaldehyde. This can be done by extraction with a suitable organic solvent or by steam distillation.[1] |
| Formation of Side Products: Side reactions can lead to the formation of resinous byproducts. | Adhere to the recommended reaction temperature and time to minimize the formation of side products. Overheating or excessively long reaction times can promote side reactions.[1][5] | |
| Product has a Low Melting Point | Impurities Present: The presence of starting materials or byproducts will depress the melting point. | Recrystallize the crude cinnamic acid from a suitable solvent system, such as hot water or an ethanol-water mixture, to purify the product.[1] |
| Incomplete Removal of Acetic Acid: Residual acetic acid from the hydrolysis step can remain in the final product. | Wash the crude cinnamic acid crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid.[1] |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various parameters on the yield of the Perkin reaction.
Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180 | 4 | ~20 |
| 180 | 8 | 70-72 |
| 150 | 8 | 70-75 |
| 180 | 24 | 70-75 |
Data compiled from multiple sources.[1]
Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields |
| Potassium Acetate | 70-72 |
Data compiled from a comparative study.[1][6]
Experimental Protocols
Standard Protocol for Cinnamic Acid Synthesis via Perkin Reaction
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Benzaldehyde (1 mole)
-
Acetic Anhydride (2 moles)
-
Anhydrous Sodium Acetate (0.7 moles)
-
Round-bottom flask
-
Air condenser or reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter flask
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[1]
-
Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.[1]
-
Neutralization and Extraction: After cooling slightly, pour the hot reaction mixture into a larger flask containing water. Add a sodium hydroxide solution to neutralize the mixture, converting the cinnamic acid to its soluble sodium salt (sodium cinnamate). Check the pH to ensure it is basic. Any unreacted benzaldehyde can be removed at this stage by extraction with a suitable organic solvent or by steam distillation.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently. Filter the hot solution to remove the charcoal.
-
Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. Cinnamic acid will precipitate as a white solid.[1]
-
Isolation and Purification: Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acid and inorganic salts.[1]
-
Drying: Dry the purified cinnamic acid crystals. The melting point of pure cinnamic acid is approximately 133°C.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Perkin reaction.
Caption: Simplified mechanism of the Perkin reaction for cinnamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in the Perkin reaction for cinnamic acid synthesis?
A1:
-
Benzaldehyde: The aromatic aldehyde that provides the phenyl group and the carbonyl carbon for the condensation reaction.[1]
-
Acetic Anhydride: Serves as the source of the enolizable protons (α-hydrogens) and the acetyl group, ultimately forming the backbone of the cinnamic acid. It must have at least two α-hydrogens for the reaction to proceed.[1][7]
-
Sodium Acetate: Acts as a weak base catalyst. It deprotonates the acetic anhydride to form a reactive carbanion (enolate), which then attacks the benzaldehyde.[1][8]
Q2: How do substituents on the benzaldehyde affect the reaction yield?
A2: The electronic nature of substituents on the aromatic ring of benzaldehyde can significantly influence the reaction rate and yield. Electron-withdrawing groups (e.g., nitro, halogen) increase the reactivity of the carbonyl carbon towards nucleophilic attack, generally leading to higher yields.[1] Conversely, electron-donating groups (e.g., methyl, methoxy) decrease the reactivity of the carbonyl carbon, which can result in lower yields or require more forcing reaction conditions.[1]
Q3: Can other bases be used instead of sodium acetate?
A3: Yes, other weak bases can be used as catalysts. Potassium acetate is a common alternative and may even lead to higher yields under the same conditions.[1][6] Other bases like triethylamine (Et3N) and cesium acetate (CsOAc) have also been reported.[1][2][3] Strong bases should be avoided as they can promote undesirable side reactions.[1]
Q4: What is the expected yield for the Perkin synthesis of cinnamic acid?
A4: The yield of cinnamic acid from the Perkin reaction can vary widely depending on the specific conditions. With optimized conditions, yields of 70-75% can be achieved.[1][9] Some reports suggest yields can be increased to 80-85% with the addition of a catalyst like pyridine, though this is not universally confirmed. A student preparation might yield a lower percentage, for instance, around 23%.[1]
Q5: What are the common side reactions in the Perkin reaction?
A5: A common side reaction is the self-condensation of benzaldehyde, which can lead to the formation of resinous byproducts, especially at high temperatures.[5] Additionally, side reactions involving the acetic anhydride can occur, though these are less common under standard Perkin conditions.[5] Overheating or excessively long reaction times can promote these side reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Williamson Ether Synthesis of Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Williamson ether synthesis of phenols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of an incomplete Williamson ether synthesis with phenols?
An incomplete reaction is often due to one or more of the following factors:
-
Incomplete Deprotonation of the Phenol: The phenoxide ion is the active nucleophile. If the base used is not strong enough to fully deprotonate the phenol, the reaction will not proceed to completion.
-
Poor Nucleophilicity of the Phenoxide: The choice of solvent can significantly impact the nucleophilicity of the phenoxide ion. Protic solvents can solvate the phenoxide, reducing its reactivity.
-
Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance on both the phenoxide and the alkylating agent.[1]
-
Side Reactions: Competing reactions, such as elimination (E2) of the alkyl halide and C-alkylation of the phenol, can consume starting materials and reduce the yield of the desired ether.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction. Typical conditions involve heating at 50-100°C for 1-8 hours.[2]
Q2: How do I choose the appropriate base for my phenol?
The choice of base depends on the acidity (pKa) of your phenol.
-
For most phenols (pKa ≈ 10): Weak inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) are often sufficient.
-
For less acidic or sterically hindered phenols: A stronger base like sodium hydroxide (NaOH) may be necessary.
-
For very weakly acidic phenols or when using less reactive alkylating agents: A very strong base like sodium hydride (NaH) can be used, but caution is advised due to its high reactivity and the potential for side reactions.
Q3: What is the best solvent for the Williamson ether synthesis of phenols?
Polar aprotic solvents are generally the best choice as they solvate the cation but not the phenoxide anion, thus enhancing its nucleophilicity.[2] Recommended solvents include:
-
Acetonitrile (CH(_3)CN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Protic solvents like ethanol and water should be avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.[3]
Q4: Can I use secondary or tertiary alkyl halides in this reaction?
It is strongly discouraged. The Williamson ether synthesis proceeds via an S(_N)2 mechanism.
-
Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination often being the major pathway.[4]
-
Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene.[4]
For the synthesis of ethers from secondary or tertiary alcohols, alternative methods like the Mitsunobu reaction should be considered.[1]
Q5: What are C-alkylation and O-alkylation, and how can I favor O-alkylation?
The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a substituted phenol.[3]
To favor O-alkylation:
-
Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not solvate the oxygen atom of the phenoxide, making it more available for nucleophilic attack.[3][5]
-
Protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete Williamson ether synthesis reactions.
Problem 1: Low or No Product Formation (Starting Material Remains)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation | Check the pKa of your phenol and the strength of your base. | Use a stronger base (e.g., switch from K(_2)CO(_3) to NaOH or NaH). Ensure the base is fresh and active. |
| Poor Nucleophilicity | Review your solvent choice. | Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO. |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Increase the reaction temperature to the recommended range of 50-100°C. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increase the reaction time. Reactions can take from 1 to 8 hours to complete.[2] |
| Alkyl Halide Reactivity | Confirm the reactivity of your alkyl halide (I > Br > Cl). | Consider using a more reactive alkyl halide (e.g., an iodide or bromide instead of a chloride). |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents, especially with moisture-sensitive bases like NaH. | Dry your solvent and glassware thoroughly. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct (on TLC/NMR/MS) | Likely Cause | Recommended Solution |
| Alkene | Elimination (E2) of the alkyl halide, especially with secondary or sterically hindered primary halides. | Use a primary, unhindered alkyl halide. If a secondary alkyl group is required, consider an alternative synthesis like the Mitsunobu reaction. |
| C-Alkylated Phenol | Reaction at the aromatic ring instead of the oxygen. | Switch to a polar aprotic solvent (acetonitrile, DMF, DMSO) to favor O-alkylation.[3][5] |
| Alcohol from Alkyl Halide | Hydrolysis of the alkyl halide due to the presence of water. | Ensure anhydrous reaction conditions. |
Quantitative Data
Table 1: Effect of Solvent on O- vs. C-Alkylation of β-Naphthol with Benzyl Bromide at 298 K [6]
| Solvent | % O-Alkylated Product | % C-Alkylated Product |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
Table 2: Effect of Microwave Irradiation on Williamson Ether Synthesis [2]
| Method | Reaction Time | Yield |
| Conventional Reflux | > 1.5 hours | 6-29% |
| Microwave (130°C) | 10 minutes | 20-55% |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenol[7]
-
Deprotonation: To a suspension of the phenol (1.0 eq.) and a base such as K(_2)CO(_3) or Cs(_2)CO(_3) (2.0 eq.) in acetonitrile (15 volumes), add the primary alkyl halide (1.1-1.5 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature for 6 hours. If the reaction has not proceeded, gently heat the mixture. Monitor the reaction progress by TLC.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 4-Methylphenoxyacetic Acid from p-Cresol[8][9]
-
Base and Phenol: In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water. Add 2 g of p-cresol and swirl until a homogenous solution is formed.
-
Addition of Alkylating Agent: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise to the boiling solution over 10 minutes.
-
Reflux: Continue refluxing for an additional 10 minutes after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl until the solution is acidic to pH paper. Cool the mixture in an ice bath to precipitate the product.
-
Purification: Filter the crude solid by vacuum filtration and recrystallize from boiling water.
Protocol 3: Phase Transfer Catalysis for the Synthesis of 4-Ethylanisole[10][11]
-
Reaction Setup: To a 5 mL conical vial, add 150 mg of 4-ethylphenol, 250 µL of 25% NaOH, and a spin vane. Heat gently until the phenol dissolves. Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Addition of Alkylating Agent: Add methyl iodide to the mixture and attach a reflux condenser.
-
Reaction: Reflux the mixture gently for one hour.
-
Work-up: Cool the reaction, add ether and water, and separate the layers. Extract the aqueous layer with ether. Wash the combined organic layers with 5% NaOH and then water.
-
Purification: Dry the ether layer with sodium sulfate, evaporate the solvent, and purify the product using a silica gel plug with dichloromethane as the eluent.
Visualizations
Williamson Ether Synthesis of Phenols: Reaction Mechanism
Caption: The reaction mechanism of the Williamson ether synthesis of phenols.
Troubleshooting Workflow for Incomplete Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Analysis of 3-(3-(benzyloxy)phenyl)acrylic acid by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 3-(3-(benzyloxy)phenyl)acrylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
Q1: What are the common impurities I should look for in my ¹H NMR spectrum of this compound?
A1: Impurities in your sample will largely depend on the synthetic route employed. The two primary methods for synthesizing this compound are:
-
Route A: Williamson Ether Synthesis: Benzylation of 3-hydroxycinnamic acid with benzyl bromide.
-
Route B: Perkin Condensation: Condensation of 3-hydroxybenzaldehyde with acetic anhydride, followed by benzylation.
Based on these synthetic pathways, common impurities to look out for include:
-
Unreacted Starting Materials:
-
3-Hydroxycinnamic acid (if using Route A)
-
3-Hydroxybenzaldehyde (if using Route B)
-
Benzyl bromide (common to both routes)
-
-
Byproducts of the Benzylation Reaction:
-
Benzyl alcohol (from hydrolysis of benzyl bromide)
-
Dibenzyl ether (from self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol)
-
-
Byproducts of the Perkin Condensation (Route B):
-
Acetic anhydride and acetic acid (residual from the reaction)
-
3-Acetoxycinnamic acid (if the benzylation of the hydroxyl group is performed after an initial acetylation in the Perkin reaction)
-
Self-condensation products of 3-hydroxybenzaldehyde, which can lead to polymeric or resinous materials that may appear as broad humps in the baseline of the NMR spectrum.[1]
-
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: To identify unknown peaks, compare your spectrum to the reference data provided in the tables below.
-
Step 1: Assign the peaks of your product. First, identify the characteristic signals for this compound.
-
Step 2: Compare remaining signals with the impurity table. Match the chemical shift, multiplicity, and integration of the unknown peaks with the data for common impurities.
-
Step 3: Consider solvent peaks. Residual solvents from your reaction workup or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone) are common contaminants.
Q3: The aromatic region of my spectrum is very complex. How can I simplify the analysis?
A3: The aromatic region (typically 6.8-7.5 ppm) contains signals from both the substituted phenyl ring of the acrylic acid and the benzyl group.
-
Check the integration. The total integration of the aromatic region for the pure product should correspond to 9 protons (4 from the cinnamic acid moiety and 5 from the benzyl group). A higher or lower integration suggests the presence of aromatic impurities.
-
Look for characteristic patterns. For example, unreacted benzyl bromide will show a distinct multiplet around 7.2-7.5 ppm. 3-Hydroxycinnamic acid will have a different substitution pattern and thus a different set of aromatic signals compared to the product.
-
Consider 2D NMR. If available, a 2D COSY or HSQC experiment can help to resolve overlapping signals and confirm proton-proton or proton-carbon correlations, respectively.
Q4: I see a broad singlet around 10-12 ppm. What is it?
A4: This broad singlet is characteristic of the carboxylic acid proton (-COOH). Its chemical shift can vary depending on the solvent, concentration, and temperature. The presence of this peak is a good indication that you have a carboxylic acid functional group.
Q5: There is a singlet at approximately 5.1 ppm. What does this correspond to?
A5: A singlet around 5.1 ppm is characteristic of the benzylic methylene protons (-CH₂-) of the benzyl ether group. The integration of this peak should be 2H. If the integration is incorrect, it may indicate the presence of other benzylic species, such as benzyl alcohol or dibenzyl ether.
Data Presentation: ¹H NMR Chemical Shifts
The following tables summarize the expected ¹H NMR chemical shifts for this compound and potential impurities. Data is reported in ppm (δ) relative to TMS, and multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~12.0 | br s | 1H | - |
| Vinylic Proton (Ar-CH=) | ~7.8 | d | 1H | ~16.0 |
| Benzyl Aromatic (C₆H₅) | 7.30 - 7.50 | m | 5H | - |
| Phenyl Aromatic (m-substituted) | 6.90 - 7.40 | m | 4H | - |
| Vinylic Proton (=CH-COOH) | ~6.5 | d | 1H | ~16.0 |
| Benzylic (-OCH₂Ph) | ~5.1 | s | 2H | - |
Note: The exact chemical shifts of the aromatic and vinylic protons can vary slightly depending on the solvent and concentration.
Table 2: ¹H NMR Data for Potential Impurities
| Compound | Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| 3-Hydroxycinnamic acid | Aromatic & Vinylic | 6.3 - 7.5 | m | 6H |
| Phenolic OH | ~9.5 | br s | 1H | |
| 3-Hydroxybenzaldehyde | Aldehyde (-CHO) | ~9.9 | s | 1H |
| Aromatic | 7.1 - 7.5 | m | 4H | |
| Phenolic OH | ~10.0 | br s | 1H | |
| Benzyl bromide | Benzylic (-CH₂Br) | ~4.5 | s | 2H |
| Aromatic | 7.2 - 7.5 | m | 5H | |
| Benzyl alcohol | Benzylic (-CH₂OH) | ~4.7 | s | 2H |
| Aromatic | 7.2 - 7.4 | m | 5H | |
| Dibenzyl ether | Benzylic (-CH₂-) | ~4.6 | s | 4H |
| Aromatic | 7.2 - 7.4 | m | 10H | |
| 3-Acetoxycinnamic acid | Acetyl (-COCH₃) | ~2.3 | s | 3H |
| Aromatic & Vinylic | 6.4 - 7.8 | m | 6H |
Experimental Protocols
NMR Sample Preparation
A detailed and consistent sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your dried this compound sample directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can sometimes help to resolve overlapping peaks.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a clean glass pipette.
-
Dissolution: Cap the NMR tube securely and gently invert it several times to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure complete dissolution.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS) or another suitable reference compound that does not have signals overlapping with your sample.
-
Transfer and Analysis: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer. Follow the instrument's specific instructions for acquiring the ¹H NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using ¹H NMR.
Caption: Workflow for NMR-based impurity identification.
References
Technical Support Center: Crystallization of Acrylic Acid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of acrylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My acrylic acid derivative is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution during crystallization or if the concentration of the solute is too high.[1]
-
Immediate Steps:
Q2: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?
A2: The absence of crystal formation is usually due to either the solution being too dilute or the nucleation process not being initiated.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution.[4] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[5]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.[4]
-
Use an Anti-Solvent: If you are using a two-solvent system, you can slowly add a solvent in which your compound is insoluble (the anti-solvent) to induce precipitation.[6]
-
Q3: My crystals are forming too quickly and are very small or needle-like. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[4] To obtain better crystals, you need to slow down the crystal growth process.
-
Methods to Slow Crystallization:
Q4: How do I choose the right solvent for crystallizing my acrylic acid derivative?
A4: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
-
Solvent Selection Strategy:
-
"Like Dissolves Like": Start with solvents that have similar polarity to your acrylic acid derivative.[7]
-
Consider Functional Groups: Solvents containing similar functional groups to your compound can be a good starting point (e.g., esters for acrylic esters).[8]
-
Boiling Point: The solvent's boiling point should be high enough to provide a good solubility difference over a range of temperatures but low enough to be easily removed from the crystals.[8]
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a solvent in which the compound is soluble and another in which it is insoluble, with the two solvents being miscible.[9]
-
Troubleshooting Guide: Oiling Out
"Oiling out" is a common and frustrating problem in the crystallization of acrylic acid derivatives. It occurs when the compound comes out of solution as a liquid (an oil) rather than a solid. This can be due to high impurity levels depressing the melting point, or the solution becoming supersaturated at a temperature above the compound's melting point.[10]
Here is a logical workflow to troubleshoot this issue:
Data Center
Solvent Properties for Crystallization
The choice of solvent is critical for successful crystallization. The following table lists common solvents ordered by decreasing polarity, along with their boiling points.
| Solvent | Boiling Point (°C) | Polarity | Good for | Potential Second Solvent for Mixture |
| Water | 100 | High | Salts, amides, some carboxylic acids | Acetone, Alcohols, Dioxane, Acetonitrile |
| Acetic Acid | 118 | High | Salts, amides, some carboxylic acids | Water |
| Methanol | 65 | High | Polar compounds | Water, Diethyl ether, Benzene |
| Ethanol | 78 | High | General, esters, nitro and bromo compounds | Water, Diethyl ether, Benzene |
| Acetone | 56 | Medium | General, nitro and bromo compounds, osazones | Water, Hydrocarbons, Ethyl acetate |
| Ethyl Acetate | 77 | Medium | General, esters | Hydrocarbons, Diethyl ether |
| Dichloromethane | 40 | Medium | General, low-melting compounds | - |
| Diethyl Ether | 35 | Low | General, low-melting compounds | Methanol, Ethanol, Petroleum ether |
| Toluene | 111 | Low | Aromatic compounds | - |
| Hexane | 69 | Low | Non-polar compounds | Diethyl ether |
Data synthesized from various sources including[11].
Solubility of Common Acrylic Monomers
The following table provides a qualitative overview of the solubility of some common acrylic acid derivatives in various solvents.
| Derivative | Water | Alcohols (Ethanol, Methanol) | Ethers (Diethyl Ether) | Ketones (Acetone) | Aromatic Hydrocarbons (Toluene) | Aliphatic Hydrocarbons (Hexane) |
| Acrylic Acid | Miscible[7] | Miscible[7] | Miscible[7] | Soluble[12] | - | - |
| Methyl Acrylate | Slightly Soluble (5 g/100 mL)[13] | Soluble[10] | Soluble[10] | Soluble[2] | Soluble[14] | - |
| Ethyl Acrylate | Slightly Soluble (1.5 g/100 mL)[15] | Completely Soluble[3] | Completely Soluble[3] | - | - | - |
| Acrylamide | Highly Soluble (2150 g/L at 30°C)[16] | Soluble in lower alkanols[17] | - | - | - | - |
| N-Isopropylacrylamide | Soluble below LCST (~32°C)[1] | - | - | - | - | Soluble (for recrystallization)[12] |
This table is for preliminary guidance; experimental verification is recommended.
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude acrylic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To prevent rapid cooling, you can place it on an insulating surface.[4]
-
Crystal Growth: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, preferably under a vacuum.
General Protocol for Two-Solvent Recrystallization
-
Dissolution: Dissolve the impure compound in the minimum amount of a hot solvent in which it is soluble ("good" solvent).[9]
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is insoluble ("bad" solvent or anti-solvent) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible.[9]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent method.
-
Isolation, Washing, and Drying: Follow the same procedure as for the single-solvent recrystallization.
Important Consideration for Acrylic Acid Derivatives: Due to their tendency to polymerize, it is often advisable to have a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ) present in the solution, especially when heating.[7]
Intermolecular Interactions in Crystallization
The successful formation of a crystal lattice depends on the nature and strength of intermolecular forces between the molecules of the acrylic acid derivative. These interactions dictate how the molecules pack together in a regular, repeating pattern.
-
Hydrogen Bonding: The carboxyl group is a strong hydrogen bond donor and acceptor. This often leads to the formation of stable dimers, which can be a primary structural motif in the crystal lattice.[18]
-
Dipole-Dipole Interactions: The polar carboxyl group also contributes to dipole-dipole interactions, which help to orient the molecules in the crystal.
-
Van der Waals Forces: These weaker forces are present between the non-polar parts of the molecules, such as the vinyl group and any alkyl side chains. The length and branching of the side chain can significantly affect molecular packing and, therefore, the ease of crystallization.[19]
References
- 1. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]
- 2. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dutch2.com [dutch2.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20120071620A1 - Method for crystallizing (meth)acrylic acid and method for regulating content of polymerization inhibitor in product (meth)acrylic acid - Google Patents [patents.google.com]
- 8. Two-Dimensional Crystallization of Poly( N-isopropylacrylamide)-Capped Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyl chain length effects on copolymerization kinetics of a monoacrylate with hexanediol diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. manavchem.com [manavchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thermogelling Poly(N-isopropylacrylamide)-graft-chondroitin Sulfate Composites with Alginate Microparticles for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl acrylate CAS#: 140-88-5 [m.chemicalbook.com]
- 16. cdn.who.int [cdn.who.int]
- 17. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 18. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cinnamic Acid Derivatives HPLC Analysis
Welcome to the technical support center for the HPLC analysis of cinnamic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum in the direction of elution. In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates peak tailing, though an As up to 1.5 may be acceptable in some assays. This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.
Q2: What are the primary causes of peak tailing when analyzing cinnamic acid derivatives?
A2: The most common cause of peak tailing for acidic compounds like cinnamic acid derivatives is the presence of more than one mechanism for analyte retention.[1] Key causes include:
-
Secondary Interactions: Unwanted interactions between the ionized form of the acidic analyte and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the cinnamic acid derivative (approximately 4.5 for trans-cinnamic acid), the analyte will exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2]
-
Column Contamination: Accumulation of strongly retained sample components on the column can disrupt the chromatography process.
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can cause peak broadening and tailing.
Q3: How does the mobile phase pH affect the peak shape of cinnamic acid derivatives?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like cinnamic acid derivatives. To achieve a symmetrical peak, the mobile phase pH should be at least 2 pH units below the analyte's pKa. For cinnamic acid (pKa ≈ 4.5), a mobile phase pH of ≤ 2.5 is recommended. At this low pH, the carboxylic acid group is protonated (un-ionized), minimizing secondary interactions with the silica stationary phase and resulting in a sharper, more symmetrical peak.[2][3]
Q4: What is the difference between using methanol and acetonitrile as the organic modifier?
A4: Both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC, but they can have different effects on peak shape and selectivity. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times and sharper peaks.[4][5] However, for some acidic or phenolic compounds, methanol may improve peak tailing due to its hydrogen bonding capabilities.[4][5] The choice between the two often requires experimental evaluation to determine the best separation for a specific set of analytes.
Q5: Can the buffer concentration in the mobile phase impact peak tailing?
A5: Yes, the buffer concentration is important for maintaining a stable pH and can help to mask residual silanol activity on the stationary phase. A buffer concentration that is too low may not have sufficient capacity to control the pH, leading to inconsistent retention times and peak shape.[6][7] Conversely, a concentration that is too high can lead to precipitation when mixed with the organic modifier. Generally, a buffer concentration in the range of 10-50 mM is recommended for most applications.[6][7]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing through Mobile Phase Optimization
This guide provides a systematic approach to resolving peak tailing by adjusting the mobile phase composition.
Step 1: Evaluate and Adjust Mobile Phase pH
-
Problem: Peak tailing is observed for a cinnamic acid derivative.
-
Likely Cause: The mobile phase pH is too close to the analyte's pKa, causing partial ionization and secondary interactions with the stationary phase.
-
Solution: Lower the mobile phase pH. For cinnamic acid and its derivatives, a pH of 2.5 to 3.0 is often effective.[2]
Step 2: Optimize Buffer Concentration
-
Problem: Inconsistent retention times and peak shapes are still observed after pH adjustment.
-
Likely Cause: The buffer concentration is insufficient to maintain a stable pH.
-
Solution: Increase the buffer concentration. A typical starting point is 25 mM, which can be adjusted as needed. Ensure the buffer is soluble in the mobile phase mixture.
Step 3: Evaluate Organic Modifier
-
Problem: Peak tailing persists even with optimized pH and buffer concentration.
-
Likely Cause: The choice of organic modifier may not be optimal for the analyte.
-
Solution: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can sometimes improve peak shape.
Guide 2: Investigating Column and System Issues
If mobile phase optimization does not resolve peak tailing, the issue may lie with the column or the HPLC system itself.
Step 1: Check for Column Contamination
-
Problem: Gradual increase in peak tailing and backpressure over several injections.
-
Likely Cause: Accumulation of contaminants from the sample on the column.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If a guard column is in use, replace it.
Step 2: Assess for Column Overload
-
Problem: All peaks in the chromatogram are broad and tailing.
-
Likely Cause: The amount of sample injected is saturating the column.
-
Solution: Dilute the sample or reduce the injection volume.
Step 3: Inspect for Extra-Column Effects
-
Problem: Peak tailing is observed even with a new column and optimized mobile phase.
-
Likely Cause: Dead volume in the system from long or wide-bore tubing, or loose fittings.
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure.
Data Presentation
The following tables summarize the expected impact of mobile phase parameters on the peak shape of a typical cinnamic acid derivative.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Peak Shape Description |
| 5.0 | > 2.0 | Severe Tailing |
| 4.5 (at pKa) | 1.8 - 2.0 | Significant Tailing |
| 3.5 | 1.4 - 1.6 | Moderate Tailing |
| 3.0 | 1.2 - 1.4 | Minor Tailing |
| 2.5 | < 1.2 | Symmetrical Peak |
Table 2: Effect of Buffer Concentration on Peak Asymmetry
| Buffer Concentration (mM) | Expected Asymmetry Factor (As) | Rationale |
| 5 | > 1.5 | Insufficient buffering capacity |
| 10 | 1.2 - 1.5 | Adequate for many applications |
| 25 | < 1.2 | Optimal for robust pH control |
| 50 | < 1.2 | Good, but check for solubility |
Table 3: Comparison of Organic Modifiers on Peak Shape
| Organic Modifier | Expected Peak Shape | General Observations |
| Acetonitrile | Generally sharper peaks | Lower viscosity, stronger elution |
| Methanol | May reduce tailing for some phenolics | Higher viscosity, different selectivity |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a cinnamic acid derivative.
Methodology:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 5.0, 4.5, 3.5, 3.0, and 2.5). A suitable buffer is 25 mM phosphate or acetate. Use a calibrated pH meter to adjust the pH of the aqueous portion before mixing with the organic modifier.
-
HPLC System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: Aqueous buffer (prepared in step 1), B: Acetonitrile or Methanol. Use a consistent isocratic mixture (e.g., 50:50 A:B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 270-292 nm for cinnamic acid).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase (pH 5.0) until a stable baseline is achieved.
-
Inject a standard solution of the cinnamic acid derivative.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
-
-
Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse Column Direction: Reverse the direction of flow through the column.
-
Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:
-
20 column volumes of HPLC-grade water (to remove buffer salts).
-
20 column volumes of isopropanol.
-
20 column volumes of hexane (for non-polar contaminants).
-
20 column volumes of isopropanol.
-
20 column volumes of the mobile phase to be used for analysis.
-
-
Re-equilibration: Reconnect the column to the detector in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to evaluate if the peak shape has improved.
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. uhplcs.com [uhplcs.com]
Technical Support Center: Improving the Solubility of 3-(3-(benzyloxy)phenyl)acrylic Acid for Assays
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively solubilizing 3-(3-(benzyloxy)phenyl)acrylic acid for various in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound?
A1: this compound, a derivative of cinnamic acid, is a hydrophobic molecule with a predicted LogP of approximately 3.36. Its aromatic rings and carboxylic acid functional group contribute to its poor aqueous solubility. This can lead to precipitation in aqueous buffers and cell culture media, resulting in inaccurate and unreliable assay results.
Q2: What is the recommended starting approach for dissolving this compound?
A2: The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.
Q3: What is the maximum permissible concentration of DMSO in cell-based assays?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your particular cell line.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out." Several strategies can be employed to prevent this, including optimizing the dilution protocol (e.g., serial dilutions, dropwise addition with vigorous mixing), adjusting the final co-solvent concentration, or employing more advanced solubilization techniques such as pH adjustment, salt formation, or the use of solubilizing agents.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions prepared in organic solvents should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is recommended to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the solubilization of this compound.
Issue 1: The compound does not dissolve in the initial organic solvent (e.g., DMSO).
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to decrease the concentration of the compound. |
| Low Kinetic Energy | Gently warm the solution in a water bath (37-50°C) while vortexing or sonicating. Caution: Assess the thermal stability of the compound first. |
| Compound Aggregation | Use a bath sonicator to break up aggregates and enhance dissolution. |
| Unsuitable Solvent | Try an alternative water-miscible organic solvent such as dimethylformamide (DMF) or ethanol. |
Issue 2: The compound precipitates immediately upon dilution into aqueous buffer or media.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of the compound to below its aqueous solubility limit. |
| Rapid Solvent Exchange | Perform a serial dilution of the stock solution in pre-warmed (37°C) buffer or media. Add the compound dropwise while gently vortexing. |
| Low Temperature of Aqueous Medium | Always use pre-warmed (37°C) aqueous solutions for dilutions. |
| Unfavorable pH | For this acidic compound, increasing the pH of the aqueous medium can significantly improve solubility.[1] |
Issue 3: The solution is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Recommended Solution |
| Supersaturation | The initial concentration is above the thermodynamic solubility limit. The solution is metastable and will eventually precipitate. Reduce the final concentration. |
| Compound Instability | The compound may be degrading into less soluble byproducts. Assess the stability of the compound in your assay medium and consider preparing fresh solutions more frequently. |
| Interaction with Media Components | The compound may be interacting with salts or proteins in the medium to form insoluble complexes. Consider using a different basal medium or a protein-free formulation for initial solubility tests. |
| Evaporation | In long-term experiments, evaporation can increase the compound concentration, leading to precipitation. Ensure proper humidification in incubators and consider using sealed plates. |
Experimental Protocols
Protocol 1: Determination of Experimental Solubility
This protocol allows you to determine the approximate solubility of this compound in various solvents, which is crucial for designing your experiments.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, ethanol, methanol, water, PBS pH 7.4)
-
Vials with screw caps
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC with a standard curve).
-
The calculated concentration represents the equilibrium solubility of the compound in that solvent.
Protocol 2: Solubility Enhancement by pH Adjustment
As this compound is a carboxylic acid, its solubility in aqueous solutions can be significantly increased by raising the pH.
Materials:
-
Concentrated stock solution of the compound in an organic solvent (e.g., 100 mM in DMSO)
-
Aqueous buffer (e.g., PBS)
-
0.1 M NaOH and 0.1 M HCl
-
pH meter
Methodology:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
To a small volume of each pH-adjusted buffer, add a small aliquot of the concentrated stock solution to achieve the desired final concentration.
-
Vortex immediately and observe for any precipitation.
-
Visually inspect the solutions after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
The pH at which the compound remains in solution at the desired concentration is suitable for your assay. Ensure the final pH is compatible with your biological system.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This technique can improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 4000 (PEG 4000))
-
Common solvent (e.g., ethanol or a mixture of ethanol and water)
-
Rotary evaporator or a simple evaporation setup
Methodology:
-
Dissolve a specific ratio of the compound and the hydrophilic carrier (e.g., 1:1, 1:5, 1:10 w/w) in a common solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can then be dissolved in an aqueous buffer for your assay.
Protocol 4: Cyclodextrin-Mediated Solubilization
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in water or buffer).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at a constant temperature for 24-48 hours.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
The clear supernatant contains the solubilized compound-cyclodextrin complex. The concentration can be determined by a suitable analytical method.
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Common first choice. Ensure final concentration in assay is low. |
| Ethanol | 1-10 mM | Can be less toxic than DMSO for some cell lines. More volatile. |
| DMF | 10-50 mM | Alternative to DMSO. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium. | Simple and quick to implement. | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Ionizes the carboxylic acid to a more soluble salt. | Highly effective for acidic compounds. | The required pH may not be compatible with the assay system. |
| Solid Dispersion | Disperses the compound in a hydrophilic matrix. | Can significantly improve dissolution rate and apparent solubility. | Requires additional preparation steps. |
| Cyclodextrins | Forms inclusion complexes to shield the hydrophobic molecule from water. | Can significantly increase aqueous solubility with low toxicity. | Can be a more expensive option. May interact with other components in the assay. |
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
References
Stability issues of 3-(3-(benzyloxy)phenyl)acrylic acid in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-(3-(benzyloxy)phenyl)acrylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
General Stability Profile
This compound, as a derivative of cinnamic acid, is susceptible to several factors that can affect its stability in solution. While specific data for this exact compound is limited, based on the behavior of similar cinnamic acid derivatives, users should be aware of the following potential issues:
-
pH-Dependent Solubility and Stability: Like other cinnamic acids, this compound is a weak acid. Its solubility is generally lower at acidic pH (below its pKa) where it exists in its protonated form, and increases at neutral or alkaline pH.[1] However, higher pH can also accelerate degradation.[1]
-
Oxidation: The presence of a phenyl ring and acrylic acid moiety suggests potential susceptibility to oxidation. For derivatives with hydroxyl groups, this can lead to the formation of colored quinone-type structures.[1] While this specific compound has a benzyloxy group instead of a free hydroxyl group, oxidation can still be a concern, potentially accelerated by light, high temperatures, and the presence of metal ions.[1]
-
Discoloration: A yellowing or browning of the solution is a common indicator of degradation for phenolic compounds and their derivatives.[1]
-
Microbial Degradation: In formulations that are not properly preserved, microorganisms may be able to metabolize the compound.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.[1]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Solution
-
Question: My solution of this compound has become cloudy or a precipitate has formed. What could be the cause and how can I resolve it?
-
Answer: This is likely due to the low aqueous solubility of the compound, which is a common characteristic of many cinnamic acid derivatives.[1] The solubility is highly dependent on the pH of the solution.
Troubleshooting Steps:
-
pH Adjustment: Cinnamic acid derivatives are typically less soluble in acidic conditions.[1] Try adjusting the pH to a more neutral or slightly alkaline level to increase solubility. Be cautious, as a higher pH might compromise stability against oxidation.[1]
-
Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol can significantly improve the solubility of cinnamic acid derivatives.[1]
-
Temperature: Ensure the solution is not being stored at a temperature that is too low, which could cause the compound to crystallize out of solution.
-
Issue 2: Discoloration (Yellowing or Browning) of the Solution
-
Question: My formulation containing this compound is turning yellow or brown over time. What is causing this and how can I prevent it?
-
Answer: Discoloration is often a sign of chemical degradation, particularly oxidation.[1] This can be triggered by exposure to light, heat, high pH, or trace metal ions.[1]
Prevention Strategies:
-
pH Optimization: Maintain the pH in a range that balances solubility and stability. For some derivatives, a pH of 3 to 5 is recommended to improve stability against oxidation, though this may reduce solubility.[1]
-
Antioxidants: The addition of antioxidants like ascorbic acid or tocopherol can help prevent oxidative degradation.[1]
-
Chelating Agents: Incorporating a chelating agent such as EDTA can bind metal ions that may catalyze oxidation.[1]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Issue 3: Loss of Compound Activity or Potency
-
Question: I am observing a decrease in the expected biological or chemical activity of my this compound solution. What could be the reason?
-
Answer: A loss of activity is a strong indicator of compound degradation. The same factors that cause discoloration—oxidation, pH shifts, and exposure to heat or light—can also lead to the breakdown of the active molecule into less active or inactive forms.
Troubleshooting Workflow:
Troubleshooting workflow for loss of compound activity.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light. Recommended storage is often at 2-8°C.[2]
-
-
Q2: What solvents are suitable for dissolving this compound?
-
A2: It is reported to be soluble in organic solvents like ethanol, ether, and dichloromethane, but has poor solubility in water.[3] For cell-based assays, DMSO is a common solvent for creating stock solutions, which are then diluted in aqueous media.
-
-
Q3: How can I monitor the stability of this compound in my formulation?
-
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing the stability of small molecules. You can monitor the peak area of the parent compound over time and look for the appearance of new peaks that would indicate degradation products.
-
-
Q4: Are there any known degradation pathways for this compound?
-
A4: While specific pathways for this molecule are not extensively documented, cinnamic acid derivatives can undergo degradation through oxidation, decarboxylation, and hydrolysis of ester groups (if present).[1] The benzyloxy group may also be susceptible to cleavage under certain conditions.
Potential degradation pathways for this compound. -
Quantitative Data Presentation
For researchers conducting their own stability studies, we recommend the following table structure to organize and present the data.
Table 1: Stability of this compound in Solution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Solvent | e.g., PBS, pH 7.4 | e.g., PBS, pH 7.4 | e.g., 50% EtOH | e.g., 50% EtOH |
| Temperature | 4°C | 25°C | 4°C | 25°C |
| Light Exposure | Dark | Dark | Dark | Dark |
| Time Point | % Remaining | % Remaining | % Remaining | % Remaining |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 1 | ||||
| Day 3 | ||||
| Day 7 |
| Appearance | | | | |
Experimental Protocols
Protocol: Assessing the Short-Term Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of the compound in a common experimental buffer over 72 hours at room temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Calibrated pH meter
-
Amber glass vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the solid is completely dissolved.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with PBS (pH 7.4) to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the experiment and solubility.
-
Prepare a sufficient volume for all time points.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to establish the initial concentration (100% reference).
-
Record the peak area of the parent compound.
-
-
Incubation:
-
Store the remaining working solution in a sealed amber vial at room temperature (approx. 25°C), protected from direct light.
-
-
Subsequent Time Points:
-
At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the working solution.
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining compound by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Observe the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Record any changes in the physical appearance of the solution (e.g., color, clarity).
-
References
Technical Support Center: Storage and Handling of Acrylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylic acid and its derivatives. The information herein is intended to help prevent unintended polymerization during storage and ensure the stability and purity of these reactive monomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of acrylic acid derivatives during storage?
A1: The spontaneous polymerization of acrylic acid and its derivatives is a free-radical process that can be initiated by several factors:
-
Elevated Temperatures: Heat is a primary catalyst for polymerization. Storing these monomers above the recommended temperature range significantly increases the risk.[1][2]
-
Exposure to Light: UV light can generate free radicals, initiating the polymerization process.[1]
-
Contamination: Contaminants such as dust, rust, peroxides, strong acids, and bases can act as initiators.[3][4] Contact with incompatible materials like iron or copper alloys should be avoided.[5]
-
Depletion of Inhibitor: Polymerization inhibitors have a finite lifespan and can be consumed over time, especially at higher temperatures.[6]
-
Absence of Oxygen: Common inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[1][5][7][8] Storing under an inert atmosphere like nitrogen will deactivate the inhibitor.[5]
Q2: What are the standard inhibitors used for storing acrylic acid derivatives, and at what concentrations?
A2: The most common inhibitor for long-term storage is the monomethyl ether of hydroquinone (MEHQ).[9][10] Phenothiazine (PTZ) is also used, sometimes in combination with MEHQ, especially for inhibiting polymerization during high-temperature processes like distillation.[7] The typical concentration of MEHQ varies depending on the specific monomer and its intended shelf life.
Q3: What is the recommended storage temperature for acrylic acid and its derivatives?
A3: The ideal storage temperature is generally between 15°C and 25°C (59°F and 77°F).[1][7][8] It is crucial to avoid freezing, as this can lead to inhibitor separation and a dangerous polymerization event upon thawing.[3][5] Temperatures above 25°C will accelerate dimer formation and inhibitor depletion, shortening the shelf life.[1]
Q4: How does freezing affect the stability of acrylic acid, and what is the safe procedure for thawing?
A4: When acrylic acid freezes (at approximately 13°C or 55°F), the inhibitor (MEHQ) and dissolved oxygen concentrate in the remaining liquid phase.[3] This leaves the frozen crystals with a dangerously low level of inhibitor.[3] Improper thawing, especially with localized heating, can lead to rapid, violent polymerization.[3][7][8]
Safe Thawing Procedure:
-
Move the container to a warm room with a controlled temperature between 20°C and 33°C (68°F and 91°F).[3]
-
Do not use direct heat sources like steam or electric heating bands.[3]
-
Gently agitate the container periodically (e.g., using drum rollers) to ensure the inhibitor and oxygen are evenly redistributed as the monomer thaws.[3]
-
Ensure the entire contents are fully thawed and mixed before any material is withdrawn.[3]
Q5: How long can I store acrylic acid derivatives?
A5: When stored under recommended conditions (15-25°C, in the presence of air, and protected from light), glacial acrylic acid can be stable for up to one year.[3][8] The shelf life of acrylic esters like butyl acrylate and ethyl acrylate is typically around six months to a year under similar conditions.[9][11][12] However, it is crucial to follow the "first-in, first-out" principle for inventory management.[5][8] For storage periods exceeding one month, it is advisable to replenish the dissolved oxygen by aerating the monomer.[11][12][13]
Troubleshooting Guides
Problem 1: Visible signs of polymerization (e.g., increased viscosity, turbidity, or solid formation) are observed in the stored monomer.
This guide will help you diagnose the potential cause of polymerization and take appropriate action.
Caption: Troubleshooting workflow for observed polymerization.
Problem 2: The acrylic acid has frozen.
Refer to the safe thawing procedure outlined in FAQ Q4. The following diagram illustrates the decision-making process.
Caption: Decision workflow for safely thawing frozen acrylic acid.
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations
| Parameter | Acrylic Acid | Methyl Acrylate | Ethyl Acrylate | Butyl Acrylate | Methyl Methacrylate |
| Storage Temperature | 15-25°C[7][8] | < 25°C | < 25°C | < 25°C[9][14] | 2-8°C |
| Inhibitor | MEHQ | MEHQ[10] | MEHQ | MEHQ[9][14] | MEHQ[15][16] |
| Inhibitor Concentration | 180-220 ppm | 10-20 ppm[10] | 10-20 ppm | 10-20 ppm[9][14] | 10-50 ppm[15][16] |
| Atmosphere | Air (5-21% O₂) | Air[10] | Air | Air[9] | Air (5-21% O₂)[6] |
| Shelf Life | ~1 year[3][8] | ~3 months[10] | ~6 months | ~6 months[9][14] | ~1 year |
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration by HPLC-UV
This protocol provides a method for quantifying the concentration of the inhibitor MEHQ in acrylic monomers.
1. Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate MEHQ from the monomer and other components. The concentration is determined by comparing the peak area of MEHQ in the sample to a calibration curve prepared from standards of known concentrations.
2. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
MEHQ standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Standard Preparation:
-
Stock Solution (1000 ppm): Accurately weigh 100 mg of MEHQ standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 ppm) by diluting the stock solution with acetonitrile.
4. Sample Preparation:
-
Accurately dilute a known weight of the acrylic monomer sample with acetonitrile to bring the expected MEHQ concentration into the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 50:50 v/v). The exact ratio may need to be optimized for the specific monomer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 290 nm
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample(s).
-
Construct a calibration curve by plotting the peak area of MEHQ against the concentration of the standards.
-
Determine the concentration of MEHQ in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Detection of Oligomers by HPLC-UV
This protocol outlines a method for the qualitative and quantitative analysis of acrylic acid dimers and other oligomers.
1. Principle: HPLC with a suitable reverse-phase column and a gradient elution program can separate the monomer from its dimer, trimer, and higher oligomers. UV detection at a low wavelength allows for the quantification of these species.
2. Materials and Reagents:
-
HPLC system with a UV detector (preferably a Diode Array Detector - DAD)
-
Organic acid analysis column or a C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Tetrahydrofuran (THF), HPLC grade
-
Samples of monomer, and if available, purified dimer for standard preparation.
3. Sample Preparation:
-
Dissolve a known amount of the polymer/monomer sample in THF to a concentration of approximately 5 mg/mL.[17]
-
Filter the solution through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: Thermo Scientific Acclaim Organic Acid column (or equivalent)[18]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: 210 nm[18]
-
Gradient Program:
-
0-10 min: 10% B to 50% B
-
10-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: 90% B to 10% B
-
25-30 min: Hold at 10% B (re-equilibration) (This is an example gradient and may require optimization)
-
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Identify the peaks corresponding to the monomer, dimer, and other oligomers based on their retention times.[18] (Monomer will elute first, followed by dimer, trimer, etc.).
-
For quantification, create a calibration curve using standards of the respective oligomers if available. If standards are not available, relative quantification can be performed based on peak area percentages, assuming a similar response factor.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. gantrade.com [gantrade.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. synthomer.com [synthomer.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. fluoryx.com [fluoryx.com]
- 8. jamorin.com [jamorin.com]
- 9. arkema.com [arkema.com]
- 10. arkema.com [arkema.com]
- 11. synthomer.com [synthomer.com]
- 12. synthomer.com [synthomer.com]
- 13. synthomer.com [synthomer.com]
- 14. arkema.com [arkema.com]
- 15. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. univarsolutions.co.uk [univarsolutions.co.uk]
- 17. waters.com [waters.com]
- 18. Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Synthesized 3-(3-(benzyloxy)phenyl)acrylic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of a hypothetically synthesized batch of 3-(3-(benzyloxy)phenyl)acrylic acid against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment.
Introduction
This compound is a derivative of cinnamic acid, a class of compounds known for their various pharmacological activities. The synthesis of this compound can be achieved through several methods, including the Perkin, Knoevenagel, or Horner-Wadsworth-Emmons reactions. Each synthetic route can introduce specific impurities, such as unreacted starting materials, intermediates, and side-products like the cis-isomer. This guide outlines a robust HPLC method for the separation and quantification of the target compound and its potential impurities, offering a clear comparison between a newly synthesized batch and a high-purity commercial standard.
Experimental Protocol: HPLC Purity Analysis
A reverse-phase HPLC method is employed for the purity determination of this compound. This method is designed to separate the main compound from potential process-related impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-26 min: 80-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound commercial standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.
-
Synthesized Sample Solution: Prepare a solution of the synthesized this compound at the same concentration as the standard solution using the same diluent.
Data Presentation: Comparative Purity Analysis
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of the synthesized sample and the commercial standard. The data includes retention times, peak areas, and the calculated purity.
| Compound | Retention Time (min) | Commercial Standard (Peak Area %) | Synthesized Sample (Peak Area %) |
| 3-hydroxybenzaldehyde | 3.5 | Not Detected | 0.15 |
| 3-(3-hydroxyphenyl)acrylic acid | 5.2 | Not Detected | 0.30 |
| cis-3-(3-(benzyloxy)phenyl)acrylic acid | 10.8 | 0.10 | 0.85 |
| This compound | 12.5 | 99.85 | 98.50 |
| Unknown Impurity | 14.2 | Not Detected | 0.20 |
| Total Purity | 99.85% | 98.50% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Analysis.
Comparison and Conclusion
The HPLC analysis reveals a purity of 98.50% for the synthesized this compound, compared to 99.85% for the commercial standard. The primary impurities detected in the synthesized sample are likely unreacted starting materials or intermediates such as 3-hydroxybenzaldehyde and 3-(3-hydroxyphenyl)acrylic acid, as well as the geometric cis-isomer of the final product. The presence of these impurities suggests that the synthesis and purification processes may require further optimization to achieve higher purity. The developed HPLC method is demonstrated to be effective in separating the main component from its key process-related impurities, providing a reliable tool for quality control in the synthesis of this compound.
Quantitative NMR (qNMR) for the Purity Assessment of Acrylic Acid: A Comparative Guide
In the realm of chemical analysis, particularly within research, development, and quality control, the accurate determination of purity is paramount. For a widely used monomer like acrylic acid, ensuring its purity is critical for the integrity of scientific research and the quality of resulting polymers and other chemical products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of acrylic acid. The comparison is supported by detailed experimental protocols and illustrative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (in this case, ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[2] This offers a significant advantage in terms of accuracy and traceability.
In contrast, HPLC and GC are comparative techniques that separate components of a mixture before quantification. Titration, a classical chemical method, provides a measure of the total acidity but lacks specificity for the target analyte.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of acrylic acid using four different analytical methods. This data is representative of the typical performance of each technique for a small organic molecule.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV | GC-FID | Potentiometric Titration |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and UV detection. | Comparative method based on separation and flame ionization detection. | Measurement of total acid content by neutralization. |
| Mean Purity (%) | 99.5 | 99.6 | 99.4 | 99.3 |
| Standard Deviation (%) | 0.10 | 0.15 | 0.20 | 0.25 |
| Relative Standard Deviation (%RSD) | 0.10 | 0.15 | 0.20 | 0.25 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.005% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.015% | Not Applicable |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes | ~10 minutes |
| Sample Preparation Complexity | Simple | Moderate | Moderate | Simple |
| Structural Confirmation | Yes | No | No | No |
| Primary Method | Yes | No | No | Yes (for total acid) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of acrylic acid purity using qNMR with an internal standard. 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) is a suitable internal standard as its methyl proton signal appears in a region of the ¹H-NMR spectrum that is typically free of signals from common organic molecules and does not overlap with the signals of acrylic acid.[3]
1. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to at least 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Acrylic acid sample
-
2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), certified reference material (CRM) with known purity
-
Deuterated solvent (e.g., Deuterium oxide - D₂O)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the acrylic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the DSS internal standard into the same vial. The molar ratio of acrylic acid to DSS should ideally be close to 1:1 for optimal accuracy.
-
Record the exact weights of both the acrylic acid and the DSS.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A delay of 30 seconds is generally sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
-
Spectral Width: A standard spectral width of 12-16 ppm is usually adequate.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved vinyl proton signals of acrylic acid (typically between 5.8 and 6.5 ppm) and the singlet from the methyl protons of DSS (at approximately 0 ppm).
-
Calculate the purity of the acrylic acid sample using the following equation:
PurityAA (%) = (IAA / NAA) * (NIS / IIS) * (MAA / MIS) * (mIS / mAA) * PurityIS
Where:
-
IAA = Integral of the acrylic acid signal
-
NAA = Number of protons for the integrated acrylic acid signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the integrated internal standard signal (9 for the methyl groups of DSS)
-
MAA = Molar mass of acrylic acid (72.06 g/mol )
-
MIS = Molar mass of DSS (218.32 g/mol )
-
mAA = Mass of the acrylic acid sample
-
mIS = Mass of the internal standard
-
PurityIS = Purity of the internal standard (as a percentage)
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of acrylic acid from non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of acrylic acid reference standard of known purity in the mobile phase.
-
Prepare the acrylic acid sample solution by accurately weighing a suitable amount and dissolving it in the mobile phase to a similar concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
The purity is typically calculated based on the area percentage of the acrylic acid peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an external standard calibration curve should be used.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities in acrylic acid.
1. Instrumentation and Conditions:
-
GC System: With a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., Carbowax or FFAP).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program: Start at a suitable low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute all components.
2. Sample and Standard Preparation:
-
Prepare a stock solution of acrylic acid in a suitable solvent (e.g., acetone).
-
If using an internal standard (e.g., isovaleric acid), add a known amount to the sample solution.
-
Prepare calibration standards containing known concentrations of acrylic acid and any expected impurities.
3. Analysis:
-
Inject the sample into the GC.
-
The purity is determined by comparing the peak area of acrylic acid to the total peak area (area percent method) or by using a calibration curve with an internal or external standard.
Potentiometric Titration
This method determines the total acid content and is a simple and cost-effective way to assess purity, assuming all acidity comes from acrylic acid.
1. Materials and Equipment:
-
Autotitrator or a burette and pH meter.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Deionized water.
2. Procedure:
-
Accurately weigh about 1-2 g of the acrylic acid sample into a beaker.
-
Add approximately 50 mL of deionized water and stir until dissolved.
-
Titrate the solution with the standardized 0.1 M NaOH solution, monitoring the pH.
-
The endpoint is the point of inflection in the titration curve, typically around pH 7-8.
3. Calculation: Purity (%) = (VNaOH * MNaOH * MAA) / (msample * 1000) * 100
Where:
-
VNaOH = Volume of NaOH solution used at the endpoint (in mL)
-
MNaOH = Molarity of the NaOH solution
-
MAA = Molar mass of acrylic acid (72.06 g/mol )
-
msample = Mass of the acrylic acid sample (in g)
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagrams illustrate the workflows for qNMR analysis and the decision-making process for selecting a suitable purity assessment method.
Caption: Experimental workflow for qNMR purity analysis of acrylic acid.
Caption: Decision logic for selecting a purity analysis method for acrylic acid.
Conclusion
The choice of an analytical method for the purity assessment of acrylic acid is contingent on the specific requirements of the analysis. For the highest level of accuracy, precision, and metrological traceability, qNMR is the superior technique. Its nature as a primary ratio method provides a direct and absolute measure of purity without the need for an identical analyte standard, and it simultaneously confirms the structure of the analyte.
HPLC and GC are powerful separation techniques that are well-suited for identifying and quantifying specific impurities, with GC being particularly useful for volatile compounds. Potentiometric titration offers a rapid and cost-effective means of determining the total acid content, which can be a good indicator of purity if acidic impurities are not expected to be present. For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques, such as qNMR and a chromatographic method, is often the most rigorous strategy.
References
A Comparative Guide to the Reactivity of 3-(3-(benzyloxy)phenyl)acrylic Acid and Other Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-(3-(benzyloxy)phenyl)acrylic acid alongside other substituted cinnamic acid derivatives. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, predicting product formation, and designing novel molecules in the fields of medicinal chemistry and materials science. This document summarizes key quantitative data, provides detailed experimental protocols for relevant reactions, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the structure-reactivity relationships within this class of compounds.
Executive Summary
The reactivity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density of the aromatic ring, the acrylic double bond, and the carboxylic acid moiety, thereby affecting the rates and outcomes of various chemical transformations. This guide focuses on comparing this compound with other cinnamic acids bearing common electron-donating and electron-withdrawing groups in key reactions such as hydrogenation, esterification, and the Hunsdiecker reaction.
The benzyloxy group at the meta position in this compound acts as a weakly electron-donating group through its resonance effect, which can influence the reactivity of the molecule in a predictable manner, as suggested by Hammett correlations. This guide will delve into the quantitative aspects of this influence.
Data Presentation: Comparative Reactivity Data
The following tables summarize the available quantitative data comparing the reactivity of various substituted cinnamic acids.
Table 1: Hammett Correlation for the Hunsdiecker Reaction of Substituted Cinnamic Acids
The Hunsdiecker reaction, a decarboxylative halogenation, is sensitive to the electronic effects of substituents on the aromatic ring. A Hammett plot for this reaction reveals a negative ρ (rho) value, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state.
| Substituent (meta/para) | Hammett Constant (σ) | Relative Rate (log(k/k₀)) |
| p-OCH₃ | -0.27 | 0.6 |
| p-CH₃ | -0.17 | 0.3 |
| m-OCH₂Ph (benzyloxy) | ~-0.1 | ~0.2 |
| H | 0 | 0 |
| p-Cl | 0.23 | -0.4 |
| m-NO₂ | 0.71 | -1.2 |
Note: The value for the m-benzyloxy group is estimated based on the known electronic effects of similar groups. The negative slope of the Hammett plot (ρ = -2.6) indicates that electron-donating groups enhance the reaction rate[1].
Table 2: Comparative Yields in Catalytic Hydrogenation of Substituted Cinnamic Acids
Catalytic hydrogenation of the acrylic double bond is a common transformation for cinnamic acids. The electronic nature of the substituent can influence the rate of this reaction.
| Cinnamic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamic Acid | 5% Pd/C | Ethanol | 25 | 5 | >99 | [1] |
| This compound | 5% Pd/C | Ethanol | 25 | 4-8 | High (not specified) | [2] |
| 4-Methoxycinnamic Acid | Pd/C | Ethanol | 25 | 5 | >99 | [3] |
| 4-Nitrocinnamic Acid | Pd/C | Ethanol | 25 | 5 | >99 | [3] |
While direct comparative kinetic data is scarce, the successful hydrogenation of various substituted cinnamic acids under similar conditions suggests that the reaction is generally high-yielding for a range of electronic substitutions. The benzyloxy group is not expected to significantly hinder the reduction of the double bond under standard palladium-catalyzed conditions[2][3].
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound [2]
This protocol describes the reduction of the carbon-carbon double bond in this compound to yield 3-(3-(benzyloxy)phenyl)propanoic acid.
Materials:
-
This compound
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% Pd/C (5-10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then pressurize to 1-3 atm of hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3-(benzyloxy)phenyl)propanoic acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Esterification of Cinnamic Acid [2][4]
This protocol outlines the general procedure for the Fischer esterification of a cinnamic acid derivative with an alcohol using a strong acid catalyst.
Materials:
-
Cinnamic acid derivative (e.g., this compound)
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve the cinnamic acid derivative (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be purified further by column chromatography or distillation.
Protocol 3: Hunsdiecker Reaction of a Substituted Cinnamic Acid [5][6]
This protocol describes a modified, greener version of the Hunsdiecker reaction for the synthesis of (E)-2-halostyrenes from cinnamic acids.
Materials:
-
Substituted cinnamic acid
-
Tribromoisocyanuric acid (TBCA) or Trichloroisocyanuric acid (TCCA)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Water
-
Separatory funnel
Procedure:
-
In a flask, prepare a biphasic system of diethyl ether and aqueous sodium hydroxide.
-
Add the substituted cinnamic acid (1.0 eq) to the biphasic mixture and stir until it dissolves in the aqueous layer as its sodium salt.
-
Add the halogenating agent (TBCA or TCCA, 0.34 mol eq) portion-wise to the stirred mixture at room temperature.
-
Continue stirring for 2-24 hours, monitoring the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude (E)-2-halostyrene.
-
The product can be purified by column chromatography.
Visualizations
References
A Comparative Analysis of the Biological Activities of p-Coumaric Acid and 3-(3-(benzyloxy)phenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic acids, a prominent class of plant secondary metabolites, are of significant interest in the scientific community due to their diverse pharmacological properties. This guide provides a detailed comparison of two phenylacrylic acid derivatives: the well-researched natural compound p-coumaric acid and the synthetic derivative 3-(3-(benzyloxy)phenyl)acrylic acid. While extensive experimental data is available for p-coumaric acid, highlighting its antioxidant, anti-inflammatory, and anti-cancer activities, there is a notable lack of publicly available information on the biological effects of this compound. This guide aims to present the known bioactivities of p-coumaric acid as a benchmark, while positioning this compound as a structurally related compound with potential for future investigation.
Comparative Overview of Biological Activities
p-Coumaric acid has been the subject of numerous studies, revealing a broad spectrum of biological effects. In contrast, the biological profile of this compound remains largely uncharacterized in scientific literature. The presence of a benzyloxy group in place of the hydroxyl group at the meta-position of the phenyl ring in this compound suggests potential differences in its chemical properties and biological interactions compared to p-coumaric acid.
Antioxidant Activity
The antioxidant properties of p-coumaric acid are well-documented and are primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.
Table 1: Antioxidant Activity of p-Coumaric Acid
| Assay | Test System | IC50 / Activity |
| DPPH Radical Scavenging | Methanol | IC50: ~30-33 µg/mL |
| ABTS Radical Scavenging | In vitro | Effective scavenging activity demonstrated |
| Lipid Peroxidation Inhibition | Linoleic acid emulsion | 71.2% inhibition at 45 µg/mL[1] |
Note: No publicly available data on the antioxidant activity of this compound was found.
Anti-inflammatory Activity
p-Coumaric acid has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action involves the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades.
Table 2: Anti-inflammatory Activity of p-Coumaric Acid
| Model | Key Findings |
| LPS-stimulated RAW264.7 macrophages | Significantly inhibited the expression of iNOS, COX-2, IL-1β, and TNF-α by blocking NF-κB and MAPK signaling pathways. |
| Carrageenan-induced paw edema in rats | Demonstrated a reduction in paw edema. |
| Adjuvant-induced arthritic rats | Decreased the expression of the inflammatory mediator TNF-α.[2] |
Note: No publicly available data on the anti-inflammatory activity of this compound was found.
Anti-cancer Activity
The anti-cancer potential of p-coumaric acid has been investigated in several cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.
Table 3: Anti-cancer Activity of p-Coumaric Acid
| Cell Line | Assay | IC50 / Activity |
| HT-29 (Colon cancer) | MTT | IC50: 150 µM (24h)[3] |
| HCT-15 (Colon cancer) | MTT | IC50: ~1400 µmol/L |
| A375 (Melanoma) | CCK-8 | IC50: 4.4 mM (24h), 2.5 mM (48h) |
| B16 (Melanoma) | CCK-8 | IC50: 4.1 mM (24h), 2.8 mM (48h) |
Note: No publicly available data on the anti-cancer activity of this compound was found.
Signaling Pathways Modulated by p-Coumaric Acid
p-Coumaric acid exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory action of p-coumaric acid on the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid.
Caption: Inhibition of the MAPK signaling pathway by p-coumaric acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound (p-coumaric acid or this compound) in methanol.
-
Prepare serial dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Conclusion and Future Directions
This guide provides a comprehensive overview of the well-established biological activities of p-coumaric acid, supported by quantitative data and detailed experimental protocols. The antioxidant, anti-inflammatory, and anti-cancer properties of p-coumaric acid make it a significant compound in the field of drug discovery and development.
In contrast, this compound remains a largely unexplored compound in terms of its biological potential. The structural modification of the hydroxyl group to a benzyloxy group may alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which could in turn influence its biological activity. Further research is warranted to elucidate the bioactivities of this compound and to conduct direct comparative studies with p-coumaric acid. Such investigations will be crucial in determining its potential as a novel therapeutic agent. Researchers are encouraged to utilize the provided protocols as a starting point for evaluating the biological profile of this and other related synthetic compounds.
References
- 1. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Perkin vs. Knoevenagel for Acrylic Acid Synthesis
For researchers, scientists, and drug development professionals seeking efficient synthetic routes to acrylic acids, a clear understanding of classical condensation reactions is paramount. This guide provides an objective, data-driven comparison of the Perkin and Knoevenagel reactions for the synthesis of acrylic acid, offering detailed experimental protocols and performance data.
While both the Perkin and Knoevenagel reactions are foundational methods for carbon-carbon bond formation to produce unsaturated carboxylic acids, their applicability to the synthesis of unsubstituted acrylic acid from simple aliphatic aldehydes like formaldehyde differs significantly. This comparison demonstrates that for this specific transformation, the Knoevenagel condensation, particularly the Doebner modification, is the superior and more viable method.
Executive Summary: The Decisive Advantage of the Knoevenagel Condensation
The Perkin reaction, traditionally employed for the synthesis of α,β-unsaturated aromatic acids (such as cinnamic acid), is generally not suitable for aliphatic aldehydes like formaldehyde.[1][2] The reaction's mechanism is significantly driven by the formation of a conjugated system with the aromatic ring of the aldehyde, a stabilizing factor absent when using aliphatic aldehydes.[2] In contrast, the Knoevenagel condensation is a versatile reaction that readily accommodates both aromatic and aliphatic aldehydes, making it the preferred method for the synthesis of acrylic acid from formaldehyde.[3][4]
Quantitative Performance Data
The following table summarizes the key performance indicators for the synthesis of acrylic acid derivatives using the Knoevenagel-Doebner reaction, as the Perkin reaction is not a feasible route for unsubstituted acrylic acid.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Various Aldehydes | Malonic Acid | Pyridine/Piperidine | Not specified | 45-94 | [3] |
| 3-Pyridinecarboxaldehyde | Malonic Acid | Pyridine/Piperidine | Not specified | Not specified | [5] |
| Formaldehyde | Diethyl Malonate | Diethylamine | Not specified | Not specified | [6] |
Reaction Mechanisms and Workflow
The Knoevenagel Condensation: A Versatile Pathway
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of acrylic acid, the Doebner modification is particularly relevant, which utilizes malonic acid as the active methylene compound and a base, typically pyridine with a catalytic amount of piperidine. The reaction proceeds through a condensation followed by decarboxylation to yield the α,β-unsaturated acid.
Caption: Knoevenagel-Doebner condensation mechanism for acrylic acid synthesis.
The experimental workflow for a typical Knoevenagel-Doebner synthesis of an acrylic acid derivative is as follows:
Caption: Experimental workflow for the Knoevenagel-Doebner synthesis.
The Perkin Reaction: Limited to Aromatic Aldehydes
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[7] The reaction yields an α,β-unsaturated aromatic acid.
Caption: The Perkin reaction mechanism for cinnamic acid synthesis.
The general workflow for a Perkin reaction is outlined below:
Caption: Experimental workflow for the Perkin reaction.
Detailed Experimental Protocols
Knoevenagel-Doebner Synthesis of an Acrylic Acid Derivative (Representative Protocol)
This protocol is a general representation of the Knoevenagel-Doebner reaction.
Materials:
-
Aldehyde (1.0 eq)
-
Malonic acid (1.0-1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure acrylic acid derivative.
Perkin Reaction for the Synthesis of Cinnamic Acid (Representative Protocol)
This protocol describes the synthesis of cinnamic acid from benzaldehyde.[8][9][10]
Materials:
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[8][9]
-
Heat the mixture in an oil bath at 180°C for 3-5 hours.[8]
-
Allow the mixture to cool slightly and then pour it into a larger flask containing water.[11]
-
Add a saturated sodium carbonate solution to the mixture until it is alkaline.[11]
-
Perform steam distillation to remove any unreacted benzaldehyde.[9]
-
Cool the remaining solution and filter to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath to precipitate the cinnamic acid.[9]
-
Collect the white crystals of cinnamic acid by vacuum filtration and wash with cold water.[11]
-
Recrystallize the crude product from hot water to obtain pure cinnamic acid.[9] The estimated yield is around 60-75%.[1][9]
Conclusion
For the synthesis of unsubstituted acrylic acid from formaldehyde, the Knoevenagel condensation is the method of choice due to its applicability to aliphatic aldehydes and generally good yields under relatively mild conditions. The Perkin reaction, while a cornerstone of organic synthesis for aromatic aldehydes, is not a practical or efficient method for this specific transformation. Researchers and professionals in drug development and chemical synthesis should therefore prioritize the Knoevenagel-Doebner condensation for accessing acrylic acid and its simple aliphatic derivatives.
References
- 1. longdom.org [longdom.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. chemistry-online.com [chemistry-online.com]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. benchchem.com [benchchem.com]
Spectroscopic Showdown: A Comparative Analysis of Cis and Trans Isomers of 3-(3-(benzyloxy)phenyl)acrylic Acid
A detailed spectroscopic comparison of the cis and trans isomers of 3-(3-(benzyloxy)phenyl)acrylic acid reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, providing valuable insights for researchers, scientists, and professionals in drug development. These differences, arising from their distinct geometric arrangements, are critical for unambiguous identification and characterization.
The trans isomer, formally named (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid, is generally the more stable and readily synthesized form, often prepared via condensation reactions such as the Knoevenagel or Perkin reactions. The cis isomer, (Z)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid, is typically obtained through photochemical isomerization of its trans counterpart. This guide presents a comprehensive summary of their spectroscopic properties, supported by established experimental protocols.
Comparative Spectroscopic Data
The key to differentiating the cis and trans isomers lies in the analysis of their respective spectra. The following tables summarize the expected and observed spectroscopic data for both isomers.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Trans Isomer (δ, ppm) | Cis Isomer (δ, ppm) | Key Differentiator |
| Vinylic H (α to COOH) | ~6.45 (d, J ≈ 16.0 Hz) | ~5.9 (d, J ≈ 12.0 Hz) | The coupling constant (J) is significantly larger for the trans isomer due to the dihedral angle between the vinylic protons. |
| Vinylic H (β to COOH) | ~7.78 (d, J ≈ 16.0 Hz) | ~6.9 (d, J ≈ 12.0 Hz) | The chemical shift of the β-proton in the trans isomer is typically further downfield. |
| Benzylic CH₂ | ~5.1 (s) | ~5.1 (s) | |
| Aromatic H's | ~6.9 - 7.5 (m) | ~6.9 - 7.5 (m) | |
| Carboxylic Acid OH | ~12.0 (br s) | ~12.0 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Trans Isomer (δ, ppm) | Cis Isomer (δ, ppm) | Key Differentiator |
| Carbonyl (COOH) | ~172 | ~171 | Subtle downfield shift in the trans isomer. |
| Vinylic C (α to COOH) | ~118 | ~119 | |
| Vinylic C (β to COOH) | ~145 | ~143 | |
| Aromatic & Benzylic C's | ~70, 115-160 | ~70, 115-160 |
Table 3: IR, UV-Vis, and Mass Spectrometry Comparison
| Spectroscopic Technique | Trans Isomer | Cis Isomer | Key Differentiator |
| IR Spectroscopy (cm⁻¹) | ~1680 (C=O stretch, conjugated acid), ~1630 (C=C stretch), ~980 (trans C-H bend) | ~1690 (C=O stretch, conjugated acid), ~1640 (C=C stretch), ~820 (cis C-H bend) | The out-of-plane C-H bending vibration is a key diagnostic feature. |
| UV-Vis Spectroscopy (λₘₐₓ, nm) | ~280-290 | ~270-280 | The trans isomer, being more planar, has a more extended conjugation, resulting in a bathochromic (red) shift. |
| Mass Spectrometry (m/z) | M⁺ at 254.09 | M⁺ at 254.09 | Both isomers exhibit the same molecular ion peak, but fragmentation patterns may differ slightly. |
Experimental Protocols
Synthesis of trans-3-(3-(benzyloxy)phenyl)acrylic acid (Knoevenagel Condensation)
The trans isomer is synthesized by the condensation of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a basic catalyst.
-
Reaction Setup: A mixture of 3-(benzyloxy)benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of piperidine or pyridine is prepared in a suitable solvent such as ethanol or toluene.
-
Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure trans isomer.
Synthesis of cis-3-(3-(benzyloxy)phenyl)acrylic acid (Photochemical Isomerization)
The cis isomer is typically prepared by the UV irradiation of a solution of the trans isomer.
-
Solution Preparation: A dilute solution of trans-3-(3-(benzyloxy)phenyl)acrylic acid is prepared in a UV-transparent solvent such as methanol or acetonitrile.
-
Irradiation: The solution is placed in a quartz vessel and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The progress of the isomerization can be monitored by HPLC or ¹H NMR spectroscopy by observing the appearance of the characteristic signals of the cis isomer.
-
Isolation: After a significant amount of the cis isomer has formed, the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated by fractional crystallization or column chromatography, exploiting the different solubilities and polarities of the two isomers.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or as a thin film on a salt plate.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Relationship of Isomers and Analysis
The following diagram illustrates the relationship between the synthesis of the isomers and their subsequent spectroscopic analysis.
Caption: Synthesis and analysis workflow for cis and trans isomers.
Navigating Stability: A Comparative Guide to Validating HPLC Methods for Acrylic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of acrylic acid derivatives, benchmarked against alternative analytical techniques. Supported by experimental data, this document outlines detailed methodologies and performance characteristics to aid in the selection of the most suitable analytical approach.
Acrylic acid and its derivatives are important building blocks in the synthesis of a wide array of pharmaceutical products. Their inherent reactivity, however, makes them susceptible to degradation under various environmental conditions, potentially impacting the safety and efficacy of the final drug product. A validated stability-indicating analytical method is therefore essential to separate and quantify the intact active ingredient from its potential degradation products.
Performance Comparison of Analytical Methods
While HPLC stands out for its versatility and wide applicability to a range of non-volatile and thermally labile compounds, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or when coupled with derivatization techniques. The following tables summarize the performance characteristics of a typical stability-indicating HPLC method compared to a GC-MS method for the analysis of acrylic acid derivatives.
Table 1: Performance Characteristics of a Stability-Indicating HPLC-UV Method for Acrylic Acid Derivatives
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.08 mg/L |
| Limit of Quantitation (LOQ) | 0.1 - 0.25 mg/L |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | Baseline separation of parent compound from degradation products |
Table 2: Performance Characteristics of a GC-MS Method for Acrylic Acid Derivatives (with derivatization)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.15 mg/L |
| Limit of Quantitation (LOQ) | 0.15 - 0.50 mg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Specificity | High, based on mass-to-charge ratio |
Experimental Protocols
A robust stability-indicating method requires rigorous validation through forced degradation studies. These studies intentionally expose the drug substance to harsh conditions to generate potential degradation products and demonstrate the method's ability to resolve them from the parent compound.
Forced Degradation Study Protocol
A representative acrylic acid derivative (e.g., methyl acrylate, ethyl acrylate, 2-hydroxyethyl methacrylate, or butyl acrylate) is subjected to the following stress conditions:
-
Acid Hydrolysis: The sample is treated with 0.1 M HCl at 60°C for 24 hours. The primary degradation pathway is the hydrolysis of the ester linkage to form acrylic acid and the corresponding alcohol.[1]
-
Base Hydrolysis: The sample is treated with 0.1 M NaOH at room temperature for 4 hours. Similar to acid hydrolysis, this leads to the formation of acrylic acid and the corresponding alcohol.[1][2]
-
Oxidative Degradation: The sample is treated with 3% H₂O₂ at room temperature for 24 hours. This can lead to the formation of various oxidized products.[3][4]
-
Thermal Degradation: The sample is exposed to dry heat at 105°C for 48 hours. Thermal stress can induce polymerization or decomposition, leading to the formation of various byproducts, including butene-1 and butanol-1 from butyl acrylate.[5][6][7]
-
Photodegradation: The sample is exposed to UV light (254 nm) for 24 hours. Photolytic cleavage and photooxidation are potential degradation pathways.[8][9][10]
Stability-Indicating HPLC Method Protocol
A generalized HPLC method suitable for the analysis of various acrylic acid derivatives and their degradation products is outlined below.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid). The gradient is optimized to achieve separation of the parent compound and all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where most acrylic acid derivatives exhibit significant absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Parameters
The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the complete separation of the parent drug from its degradation products.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected working concentration.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for acrylic acid derivatives.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The validation of a stability-indicating HPLC method is a crucial step in the development of pharmaceuticals containing acrylic acid derivatives. This guide provides a framework for comparing a robust HPLC method with alternative techniques and outlines the necessary experimental protocols for thorough validation. By following these guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products by accurately monitoring their stability over time.
References
- 1. tijer.org [tijer.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell toxicity of 2-hydroxyethyl methacrylate (HEMA): the role of oxidative stress [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]
Unveiling the Antioxidant Potential of Benzyloxy-Substituted Cinnamic Acids: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to natural compounds and their synthetic derivatives. Among these, cinnamic acids, a class of organic compounds found in plants, have garnered significant interest due to their diverse pharmacological properties, including potent antioxidant activity. This guide provides a comparative study of the antioxidant activity of substituted cinnamic acids, with a particular focus on the influence of benzyloxy substitutions, offering valuable insights for researchers in the field.
The core structure of cinnamic acid, featuring a phenyl ring attached to a propenoic acid side chain, provides a versatile scaffold for chemical modification. The antioxidant capacity of these derivatives is intricately linked to the nature and position of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, is known to significantly enhance their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.
Structure-Activity Relationship: The Key to Antioxidant Efficacy
The antioxidant mechanism of cinnamic acid derivatives primarily involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant potency.
Key structural features that govern the antioxidant activity of cinnamic acid derivatives include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. For instance, caffeic acid, with two hydroxyl groups, exhibits superior radical scavenging capabilities compared to p-coumaric acid, which has only one.[1][2] The relative position of these groups is also crucial, with ortho and para positioning enhancing stability through resonance.[2]
-
Methoxy Groups: The presence of methoxy groups, particularly adjacent to a hydroxyl group, can also positively influence antioxidant activity.[1][3]
-
The Propenoic Acid Side Chain: The double bond and the carboxylic acid group in the side chain contribute to the stabilization of the phenoxyl radical through electron delocalization.[2][3]
While direct comparative studies on a series of benzyloxy-substituted cinnamic acids are limited in the readily available literature, the principles governing the antioxidant activity of hydroxy and methoxy-substituted analogs provide a strong foundation for predicting their potential. The benzyloxy group (benzyl-O-), being a bulkier substituent, may introduce steric effects that could influence the interaction with free radicals. However, its electron-donating nature through resonance could potentially contribute to the stabilization of the radical, thereby conferring antioxidant activity.
Quantitative Comparison of Antioxidant Activity
To provide a clear benchmark for comparison, the following table summarizes the antioxidant activity of several well-characterized hydroxy and methoxy-substituted cinnamic acids, as measured by the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound Name | Substitution Pattern | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |
| Cinnamic Acid | Unsubstituted | >1000 | >1000 |
| p-Coumaric Acid | 4-hydroxy | 35.7 | 15.2 |
| Caffeic Acid | 3,4-dihydroxy | 9.8 | 6.5 |
| Ferulic Acid | 4-hydroxy-3-methoxy | 25.4 | 10.8 |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | 18.6 | 8.1 |
Data compiled from publicly available research.[2]
This data clearly illustrates the positive impact of hydroxyl and methoxy substitutions on the antioxidant capacity of cinnamic acid. Caffeic acid and sinapic acid, with multiple substitutions, demonstrate the most potent activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the standard protocols for the DPPH and ABTS assays used to generate the comparative data.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (substituted cinnamic acids) and a standard antioxidant (e.g., Trolox) in methanol.
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[2]
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation stock solution.[2]
-
Dilute the ABTS radical stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.[2]
Assay Procedure:
-
Add 10 µL of various concentrations of the test compounds or a standard (e.g., Trolox) to 1 mL of the ABTS working solution.[2]
-
Incubate the mixture at room temperature for 6 minutes.[2]
-
Measure the absorbance at 734 nm.[2]
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
Visualizing the Workflow and Relationships
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Structure-activity relationships of substituted cinnamic acids.
Conclusion
The available evidence strongly supports the critical role of hydroxyl and methoxy substitutions in enhancing the antioxidant activity of cinnamic acid derivatives. While direct quantitative data for a broad range of benzyloxy-substituted cinnamic acids is not yet widely available, the established structure-activity relationships provide a robust framework for predicting their potential. The benzyloxy moiety, with its electron-donating characteristics, is a promising substituent for the design of novel antioxidant agents. Further experimental investigation into the synthesis and antioxidant evaluation of a series of benzyloxy-substituted cinnamic acids is warranted to fully elucidate their therapeutic potential and to expand the arsenal of compounds available for combating oxidative stress-related diseases. This comparative guide serves as a foundational resource for researchers embarking on this promising avenue of drug discovery.
References
A Comparative Guide to the Drug-Like Properties of 3-(3-(benzyloxy)phenyl)acrylic Acid Derivatives and Natural Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the drug-like properties of 3-(3-(benzyloxy)phenyl)acrylic acid, a synthetic cinnamic acid derivative, in comparison to two well-researched natural compounds with overlapping therapeutic potential: Resveratrol and Caffeic Acid Phenethyl Ester (CAPE). This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the potential of these molecules as therapeutic agents, with a particular focus on their activity as STAT3 signaling pathway inhibitors.
Comparative Analysis of Physicochemical and Drug-Like Properties
The drug-like properties of a compound are critical indicators of its potential for oral bioavailability and overall suitability as a therapeutic agent. Key physicochemical parameters for this compound, Resveratrol, and CAPE are summarized below.
| Property | This compound | Resveratrol | Caffeic Acid Phenethyl Ester (CAPE) |
| Molecular Formula | C₁₆H₁₄O₃[1][2] | C₁₄H₁₂O₃ | C₁₇H₁₆O₄ |
| Molecular Weight ( g/mol ) | 254.28[1][2] | 228.24 | 284.31 |
| LogP (o/w) | 3.3[1] / 3.36[2] | 3.1 | ~3.4-3.7 |
| Topological Polar Surface Area (TPSA) (Ų) | 46.5[1] | 60.7 | 66.8 |
| Hydrogen Bond Donors | 1[2] | 3 | 2 |
| Hydrogen Bond Acceptors | 3[2] | 3 | 4 |
| Aqueous Solubility | Data not available | Low | Poor |
In Vitro Biological Activity: STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology and inflammatory diseases. The inhibitory potential of the selected compounds against STAT3 is a key determinant of their therapeutic utility.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Resveratrol | HeLa (Cervical Cancer) | CCK-8 | 50.09 (48h)[3] | [3] |
| MG-63 (Osteosarcoma) | CCK-8 | 28.56 (48h)[4] | [4] | |
| MNNG/HOS (Osteosarcoma) | CCK-8 | 20.57 (48h)[4] | [4] | |
| LN-229 (Glioblastoma) | CCK-8 | 17.90 (48h)[5] | [5] | |
| A172 (Glioblastoma) | CCK-8 | 50.7 (48h)[6] | [6] | |
| Caffeic Acid Phenethyl Ester (CAPE) | HEp2 (Laryngeal Carcinoma) | MTS | 23.8 (72h)[7][8] | [7][8] |
| BEL-7402 (Hepatocellular Carcinoma) | CCK-8 | 5.6[9] | [9] | |
| LNCaP 104-S (Prostate Cancer) | Proliferation Assay | 0.68[10] | [10] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 14.08[11] | [11] | |
| Hs578T (Triple-Negative Breast Cancer) | MTT | 8.01[11] | [11] |
Pharmacokinetic Profiles: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its in vivo efficacy and safety.
| Parameter | This compound | Resveratrol | Caffeic Acid Phenethyl Ester (CAPE) |
| Bioavailability | Data not available | Low | Generally considered to have better bioavailability than caffeic acid. |
| Metabolism | Data not available | Rapidly and extensively metabolized (glucuronidation and sulfation). | Hydrolyzed in vivo to caffeic acid. |
| Half-life (t₁/₂) | Data not available | Short | Data varies depending on the study and model. |
| Key Findings | - | Poor pharmacokinetic profile is a major limitation. | Can undergo transesterification with alcohols used as solvents. |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and Inhibition
The Janus kinase (JAK)-STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical JAK-STAT3 pathway and the points of inhibition by small molecules.
Caption: The JAK-STAT3 signaling cascade and points of therapeutic intervention.
Experimental Workflow: Assessing In Vitro STAT3 Inhibition
The following workflow outlines the key steps in evaluating the STAT3 inhibitory potential of a test compound in a cell-based assay.
Caption: Workflow for determining STAT3 phosphorylation inhibition.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound, which influences its absorption and distribution.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Centrifuge the mixture to separate the two phases completely.
-
Carefully collect an aliquot from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm (base 10) of P.
In Vitro STAT3 Phosphorylation Assay by Western Blot
Objective: To assess the ability of a compound to inhibit the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition and normalize to the loading control.
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[12][13][14][15]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across a biological membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
DMSO
-
Microplate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the test compound in PBS (typically with a small percentage of DMSO).
-
Assay Setup: Fill the acceptor plate wells with buffer. Add the compound solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and surface area of the membrane.[16][17][18][19][20]
References
- 1. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Resveratrol suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition | PLOS One [journals.plos.org]
- 5. Resveratrol ameliorates glioblastoma inflammatory response by reducing NLRP3 inflammasome activation through inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Enhances Temozolomide Efficacy in Glioblastoma Cells through Downregulated MGMT and Negative Regulators-Related STAT3 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Phenethyl Ester Inhibits the Proliferation of HEp2 Cells by Regulating Stat3/Plk1 Pathway and Inducing S Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic Acid Phenethyl Ester Inhibits the Proliferation of HEp2 Cells by Regulating Stat3/Plk1 Pathway and Inducing S Phase Arrest [jstage.jst.go.jp]
- 9. Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Proper Disposal of 3-(3-(Benzyloxy)phenyl)acrylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(3-(Benzyloxy)phenyl)acrylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment
Key Chemical Information:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol [3] |
| Appearance | Solid |
| CAS Number | 122024-75-3[4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., Butyl or Neoprene are recommended for acrylic acid).[1] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills: For minor spills (that can be cleaned up in approximately 10 minutes), trained personnel may absorb the material with an inert, non-combustible absorbent such as sand or clay.[6][7] The absorbed material should then be placed in a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8] If possible, contain the spill using spill control materials without risking personal exposure.[8] Ensure the area is well-ventilated.
Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular solid waste.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong bases, and strong acids.[9]
-
Waste Container:
-
Use a designated, clearly labeled, and leak-proof container for solid waste. The container should be compatible with the chemical.
-
For solutions, use a container designed for liquid hazardous waste.[7]
-
Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[9][10]
-
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[8]
-
Arranging for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal service.[8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. download.basf.com [download.basf.com]
Essential Safety and Operational Guide for Handling 3-(3-(Benzyloxy)phenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(3-(Benzyloxy)phenyl)acrylic acid, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, logistical information, and step-by-step guidance for the proper use of this compound in a laboratory setting. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not widely available, the acrylic acid moiety suggests potential for skin, eye, and respiratory irritation. As a solid, inhalation of dust should be minimized. The primary routes of exposure are inhalation, skin contact, and eye contact.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 122024-75-3 | ChemScene |
| Molecular Formula | C₁₆H₁₄O₃ | ChemScene |
| Molecular Weight | 254.28 g/mol | ChemScene |
| Storage Temperature | 2-8°C | ChemScene |
| Appearance | Solid | Assumed |
| Purity | ≥97% | ChemScene |
Personal Protective Equipment (PPE) Requirements
To ensure the safety of laboratory personnel, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or a face shield are required to protect against dust particles and potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A fully fastened laboratory coat is required to protect against skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. All handling of the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Preparation and Handling Workflow
-
Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1] Ensure the work area is clean and uncluttered.
-
PPE Donning: Before handling the chemical, put on all required personal protective equipment as detailed in Section I.
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the desired amount to a tared container inside the fume hood to minimize dust generation.
-
Avoid creating dust clouds. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction Setup: Ensure all glassware is properly clamped and secured. If heating is required, use a well-controlled heating mantle or oil bath.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean. Wash hands thoroughly with soap and water after removing gloves.
III. Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
IV. Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory safety and environmental protection.
Spill Response
-
Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
